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CHITOSAN ASCORBATE

Cat. No.: B1178754
CAS No.: 135322-32-6
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Description

Historical Trajectories of Chitosan (B1678972) and Ascorbic Acid in Biomaterials Science

The history of chitosan in biomaterials science is rooted in the discovery and study of its precursor, chitin (B13524). Chitin was first identified in mushrooms by Henri Braconnot in 1811, initially named "fungine". sci-hub.semdpi.com Later, in 1823, Auguste Odier isolated it from insect exoskeletons and gave it the name "chitin". sci-hub.senih.gov The definite chemical structure of chitin as a polymer of β-(1 → 4) repeating units of 2-acetamido-2-deoxy-D-glucopyranose was elucidated in 1946. sci-hub.senih.gov Chitosan, the deacetylated form of chitin, was first described by Charles Rouget in 1859, who obtained an acid-soluble polymer after treating chitin with alkali. sci-hub.semdpi.comnih.gov The name "chitosan" was introduced by Felix Hoppe-Seyler in 1894. sci-hub.semdpi.comnih.gov Although known for a considerable time, chitin and chitosan gained significant attention as promising materials for various applications only since the 1970s. nih.gov Chitosan is now recognized as a versatile marine polysaccharide with diverse physicochemical and biological properties, leading to its application in various biomedicine-related fields. nih.govresearchgate.net Its properties include biocompatibility, biodegradability, antimicrobial activity, hemostatic activity, and the ability to promote tissue regeneration. mdpi.comresearchtrends.netcjter.comnih.gov

Ascorbic acid, commonly known as Vitamin C, has a history linked to the prevention and treatment of scurvy. Observations on scurvy date back 3500 years to Egyptian medical scrolls. acs.org James Lind's experiments in the 18th century were pivotal in identifying citrus fruits as a cure for scurvy. Ascorbic acid was isolated in 1928 by Albert Szent-Györgyi, who initially called it "hexuronic acid". mdpi.commdpi.com Charles Glen King later confirmed it was the same substance as "hexuronic acid" in 1932. mdpi.com Norman Haworth established its chemical structure in 1933, and it was renamed "ascorbic acid" in 1963 by Szent-Györgyi and Haworth, referencing its anti-scorbutic properties. mdpi.com Ascorbic acid is a vital nutrient acting as an antioxidant and a cofactor for numerous enzymes, playing a crucial role in collagen synthesis and wound healing. researchtrends.netacs.orgmdpi.commims.comnih.govcore.ac.ukmdpi.comresearchgate.net Its use in biomaterials dates back to the 1970s, particularly for its ability to increase collagen production by fibroblasts in vitro. nih.govcore.ac.uk However, its chemical instability in aerobic conditions has led to the development of more stable derivatives. nih.govcore.ac.uk

Fundamental Rationale for Conjugation and Complexation Strategies

The fundamental rationale behind conjugating or complexing chitosan with ascorbic acid lies in combining their complementary properties to create materials with enhanced functionalities. Chitosan, a cationic polysaccharide due to its protonated amino groups in acidic conditions, exhibits excellent biocompatibility, biodegradability, and mucoadhesive properties, making it suitable for drug delivery and tissue engineering applications. mdpi.comdergipark.org.trmdpi.come-ksbbj.or.kr However, its solubility can be limited, particularly at neutral and alkaline pH. Ascorbic acid, a potent antioxidant and essential cofactor for collagen synthesis, is relatively unstable.

The interaction between the positively charged amino groups of chitosan and the negatively charged ascorbate (B8700270) anion (the deprotonated form of ascorbic acid at physiological pH) leads to the formation of chitosan ascorbate, often through electrostatic attraction or salification. mdpi.comacs.orgresearchgate.net This complexation can improve the water solubility of chitosan, expanding its applicability in aqueous environments. acs.orgresearchgate.netijpcbs.com Furthermore, incorporating ascorbic acid or its stable derivatives into chitosan matrices can provide antioxidant properties to the resulting biomaterial, protecting it and potentially surrounding tissues from oxidative stress. nih.gove-ksbbj.or.kracs.orgresearchgate.netijpcbs.comnih.govresearchgate.netmdpi.com

Complexation strategies also aim to leverage the biological activities of both compounds. Chitosan's inherent antimicrobial properties can be combined with the wound-healing and collagen-synthesis promoting effects of ascorbic acid, leading to materials with potential applications in wound dressings and tissue regeneration. researchtrends.netcjter.comnih.govmdpi.com The complexation can also influence the release profile of ascorbic acid, providing a more sustained delivery compared to the free compound. dergipark.org.trnih.gov

Global Research Trends and Emerging Paradigms in this compound Inquiry

Global research on this compound is an active and evolving field, driven by the potential of this combination in various applications, particularly in the biomedical, food, and cosmetic industries. Current trends highlight the development of novel formulations and structures incorporating this compound, such as nanoparticles, films, hydrogels, and nanocomposites. researchtrends.netnih.govresearchgate.netdergipark.org.tracs.orgtandfonline.comgsconlinepress.comuzpolymerjournal.combenthamscience.com

Emerging paradigms in this compound inquiry include:

Enhanced Drug Delivery Systems: Research focuses on utilizing this compound's mucoadhesive and penetration enhancement properties for improved delivery of various therapeutic agents, including peptides and antibiotics. nih.govmdpi.comtandfonline.com Studies explore the use of this compound nanoparticles for targeted drug delivery. nih.govuzpolymerjournal.com

Tissue Engineering and Regenerative Medicine: The combination of chitosan's tissue-friendly properties and ascorbic acid's role in collagen synthesis is being investigated for developing scaffolds and materials to promote the healing and regeneration of tissues, such as periodontal tissue and skin. cjter.commdpi.com

Antioxidant and Antimicrobial Materials: Developing materials with enhanced antioxidant and antimicrobial activities for applications in food packaging, wound dressings, and cosmetics is a significant trend. researchtrends.netnih.govacs.orgresearchgate.netijpcbs.comnih.govresearchgate.net Research explores the synergistic effects of chitosan and ascorbic acid in scavenging free radicals and inhibiting microbial growth. researchtrends.netnih.govresearchgate.netijpcbs.comresearchgate.net

Improved Material Properties: Studies aim to enhance the physical and chemical properties of chitosan-based materials through salification with ascorbic acid, such as improving water solubility, mechanical strength, and stability. mdpi.comacs.orgresearchgate.net The influence of chitosan's molecular weight and the chirality of ascorbic acid on the properties of the resulting complexes are also being investigated. researchgate.netmdpi.comnih.gov

Combination with other materials: Research explores the incorporation of this compound into composite materials with other polymers or inorganic nanoparticles to further enhance their properties and functionalities for specific applications, such as silver/chitosan/ascorbic acid nanocomposites for potential antidiabetic or anti-ulcer effects. researchtrends.netgsconlinepress.combenthamscience.com

These trends underscore the multidisciplinary nature of this compound research, spanning polymer science, chemistry, materials science, biology, and medicine.

Academic Significance and Interdisciplinary Scope of this compound Studies

The academic significance of this compound studies lies in the fundamental understanding of the interactions between polysaccharides and small molecules, particularly the influence of these interactions on the resulting material properties and biological activities. Research in this area contributes to the broader fields of polymer chemistry, surface science, and biomolecular interactions.

The interdisciplinary scope of this compound studies is vast, involving expertise from various scientific and engineering disciplines:

Chemistry: Synthesis and characterization of this compound, understanding the nature of the bond (salt or covalent conjugate), and studying its chemical stability.

Materials Science and Engineering: Developing and characterizing this compound-based materials in various forms (films, hydrogels, nanoparticles), evaluating their mechanical, thermal, and barrier properties.

Biology and Biochemistry: Investigating the biocompatibility, biodegradability, cellular interactions, and biological activities (antioxidant, antimicrobial, wound healing) of this compound materials.

Pharmaceutical Sciences: Exploring the potential of this compound in drug delivery systems, studying drug encapsulation, release kinetics, and mucoadhesive properties.

Food Science and Technology: Developing edible films and coatings based on this compound for food preservation and packaging. acs.orgresearchgate.net

Cosmetic Science: Utilizing the antioxidant, moisturizing, and film-forming properties of this compound in cosmetic formulations. researchgate.net

The collaborative efforts across these disciplines are crucial for advancing the understanding and application of this compound, leading to the development of innovative materials with tailored properties for diverse uses.

Detailed Research Findings (Examples):

Research has demonstrated that the salification of chitosan with ascorbic acid can significantly improve the water solubility of chitosan. acs.orgresearchgate.netijpcbs.com For instance, a study showed that a chitosan/vitamin C complex prepared with a mass ratio of 1:1 exhibited good water solubility. researchgate.net

This compound has shown enhanced antioxidant activity compared to chitosan alone. Studies using various analytical assays (DPPH, TBARS, NO, H2O2) have indicated that this compound exhibits higher antioxidant activity. ijpcbs.com Specifically, this compound showed stronger scavenging activity against hydrogen peroxide and nitric oxide radicals than chitosan. ijpcbs.com

In terms of physical properties, this compound films have shown improved characteristics compared to chitosan acetate (B1210297) films, including enhanced total color difference, chroma, opacity, UV-visible light blocking capacity, and water solubility, while showing decreased water content, swelling degree, and water vapor permeability. acs.orgnih.gov

Studies on the chirality of this compound have revealed that the stereochemistry of ascorbic acid can influence the properties of the resulting hydrogels and their biological effects, including antibacterial activity. mdpi.com

This compound has been investigated for its potential in drug delivery, showing improved penetration enhancement properties across buccal mucosa and intestinal cell monolayers compared to other chitosan salts like hydrochloride and lactate (B86563). tandfonline.com

In the context of tissue regeneration, chitosan/ascorbic acid complexes have demonstrated the ability to promote cell viability and collagen production in fibroblasts. nih.govcore.ac.ukmdpi.com

PropertyChitosan Acetate FilmThis compound FilmReference
Water SolubilityLowerHigher acs.orgnih.gov
Water ContentHigherLower acs.orgnih.gov
Swelling DegreeHigherLower acs.orgnih.gov
Water Vapor PermeabilityHigherLower acs.orgnih.gov
UV-Visible Light BlockingLowerHigher acs.orgnih.gov
Antioxidant Activity (DPPH)LowerHigher acs.orgnih.gov
Antioxidant Activity (H2O2)LowerHigher ijpcbs.com
Antioxidant Activity (NO)LowerHigher ijpcbs.com

Note: The table above summarizes findings from specific studies and may not be universally applicable to all this compound formulations.

Properties

CAS No.

135322-32-6

Molecular Formula

C6H6FN3O2

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Chitosan Ascorbate Constructs

Chemical Conjugation and Derivatization Routes

Chemical conjugation and derivatization involve the formation of covalent bonds between chitosan (B1678972) and ascorbic acid or the modification of the chitosan structure to incorporate ascorbate (B8700270) moieties. These techniques allow for precise control over the degree of substitution and the location of the ascorbate molecule on the chitosan backbone, influencing the solubility, stability, and reactivity of the resulting conjugate.

Covalent Grafting Techniques (e.g., Schiff Base Reaction)

Covalent grafting techniques establish stable chemical linkages between chitosan and ascorbic acid. One prominent method involves the Schiff base reaction, which occurs between the primary amino groups of chitosan and carbonyl compounds. While ascorbic acid itself is not a traditional aldehyde or ketone, modified forms or reaction pathways involving intermediate carbonyl species can facilitate this reaction. The Schiff base reaction of chitosan typically involves the condensation of the amino groups on chitosan with carbonyl compounds in a neutral medium, leading to the formation of an imine group nih.gov. This reaction is often favored due to its mild conditions and the potential for using green solvents like water and ethanol (B145695) mdpi.com.

Research has explored the use of Schiff base reactions for grafting various molecules onto chitosan, and this approach can be adapted for ascorbic acid or its derivatives. For instance, the grafting of ferulic acid onto chitosan has been reported to occur via a Schiff base addition reaction between the amino groups of chitosan and the oxidation product of ferulic acid rsc.org. Another study explicitly mentions the synthesis of chitosan ascorbate (CHAA) through the Schiff base reaction, noting an improvement in its solubility in distilled water ijpcbs.com. The reaction consumes some of the amine groups on chitosan during the grafting process ijpcbs.com.

Another covalent grafting approach involves free radical-induced conjugation, often utilizing a redox pair like ascorbic acid and hydrogen peroxide. This system generates free radicals that can initiate grafting reactions onto the chitosan backbone. In this mechanism, ascorbic acid reacts with hydrogen peroxide to produce hydroxyl and ascorbate free radicals. The hydroxyl radical can abstract hydrogen atoms from the hydroxyl and amino groups of chitosan, forming chitosan radicals. These chitosan radicals can then react with other molecules, such as phenolic compounds, to form conjugates mdpi.commdpi.comnih.govresearchgate.net. This method has been successfully applied to graft various phenolic antioxidants onto chitosan, highlighting the role of ascorbic acid in initiating the radical polymerization for grafting x-mol.comscielo.br.

Esterification and Amidation Approaches

Esterification and amidation reactions provide alternative routes for covalently attaching ascorbic acid to chitosan. Chitosan possesses both amino and hydroxyl groups that can participate in these reactions. Esterification typically involves the reaction between a carboxyl group (or a derivative) and a hydroxyl group, forming an ester bond. Amidation involves the reaction between a carboxyl group (or a derivative) and an amino group, forming an amide bond.

Carbodiimide chemistry is a common method employed for facilitating esterification and amidation reactions between carboxylic acids and molecules containing hydroxyl or amino groups mdpi.commdpi.comnih.govresearchgate.net. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used due to their water solubility mdpi.commdpi.com. EDC activates the carboxyl group, forming an intermediate that can then react with an amino or hydroxyl group on chitosan. While carbodiimide-based methods are widely used for conjugating various molecules to chitosan, applying them specifically for ascorbic acid conjugation requires careful consideration of ascorbic acid's structure, which contains enol hydroxyls rather than a free carboxylic acid in its most common form. However, strategies involving activated esters of ascorbic acid or reactions with modified ascorbic acid derivatives could potentially be employed.

Acylation reactions on chitosan can lead to the formation of both ester and amide bonds. Since the amino group at the C2 position of chitosan is highly reactive, acylation often occurs preferentially on this group, leading to N-acylated chitosan derivatives nih.gov. Esterification modification, typically involving the reaction of hydroxyl or amino groups with oxygen-containing mineral acids or acid derivatives, can also be performed on chitosan nih.gov. Common esterification reactions include sulfation and phosphorylation nih.gov. While direct esterification or amidation with ascorbic acid might be challenging due to its structure, these general chemical modification techniques on chitosan provide a basis for developing specific routes for ascorbic acid conjugation.

Ionic Complexation and Self-Assembly Strategies

Ionic complexation and self-assembly strategies rely on non-covalent interactions, primarily electrostatic attraction, between positively charged chitosan and negatively charged ascorbic acid or other anionic crosslinkers. These methods are often simpler and milder than covalent conjugation techniques and are widely used for forming chitosan-based micro- and nanostructures, including those incorporating ascorbic acid.

Electrostatic Interaction-Driven Precipitation

Chitosan is a cationic polysaccharide due to the protonation of its amino groups in acidic solutions semanticscholar.orgmuseonaturalistico.ituzpolymerjournal.comdergipark.org.trtandfonline.com. Ascorbic acid, being an organic acid, can exist as an anion (ascorbate) depending on the pH. The electrostatic interaction between the positively charged amino groups of protonated chitosan and the negatively charged ascorbate anions can drive the formation of an ionic complex, leading to precipitation or coacervation. This interaction is described as a donor-acceptor interaction between the amino groups of chitosan and the enol group of ascorbic acid museonaturalistico.ituzpolymerjournal.comaip.orgresearchgate.net.

The formation of this compound through the direct reaction of chitosan and ascorbic acid in water is based on this salification process, resulting in a water-soluble organic salt museonaturalistico.itacs.org. This electrostatic interaction is crucial for capturing and retaining ascorbic acid within the chitosan matrix semanticscholar.org. The resulting chitosan-ascorbic acid complexes have been shown to possess high singlet oxygen scavenging ability semanticscholar.org. The process can lead to the spontaneous formation of chitosan ammonium (B1175870) salts based on the electrostatic interaction in water acs.org.

Ionic Gelation Techniques (e.g., with Sodium Tripolyphosphate)

Ionic gelation is a widely used method for preparing chitosan nanoparticles and microparticles, and it is particularly relevant for encapsulating or complexing with anionic molecules like ascorbic acid. This technique relies on the electrostatic interaction between the positively charged chitosan chains and negatively charged crosslinking agents. Sodium tripolyphosphate (TPP) is a commonly used non-toxic anionic crosslinker for ionic gelation with chitosan dergipark.org.tracs.orge-ksbbj.or.krmdpi.commdpi.commdpi.comnih.govmdpi.com.

In this method, a solution of chitosan (typically in a dilute acidic solution where the amino groups are protonated) is mixed with a solution of the anionic crosslinker, such as TPP. The electrostatic attraction between the protonated amino groups of chitosan and the negatively charged phosphate (B84403) groups of TPP leads to the formation of a hydrogel matrix or nanoparticles through ionic crosslinking dergipark.org.trmdpi.commdpi.comnih.gov.

When incorporating ascorbic acid, it can be present in the chitosan solution or the TPP solution, or both. Ascorbic acid can interact with chitosan through electrostatic interactions and hydrogen bonding semanticscholar.org. During ionic gelation with TPP, ascorbic acid can be encapsulated within the forming chitosan-TPP network. The ratio of chitosan to TPP, as well as the concentrations and pH of the solutions, significantly influence the particle size, zeta potential, and encapsulation efficiency of the resulting nanoparticles uzpolymerjournal.comacs.orgmdpi.comnih.gov. For instance, studies have shown that the particle size and encapsulation efficiency are affected by the concentrations of chitosan and TPP semanticscholar.orgacs.orgmdpi.com.

Research findings highlight the effectiveness of ionic gelation with TPP for preparing chitosan nanoparticles loaded with ascorbic acid dergipark.org.traip.orgacs.orge-ksbbj.or.krmdpi.comijabbr.com. This method is considered technologically acceptable and often does not require extensive purification of the final products museonaturalistico.ituzpolymerjournal.com. The interaction between positively charged chitosan and negatively charged TPP drives the crosslinking and nanoparticle formation dergipark.org.trmdpi.commdpi.com.

Data from studies on ionic gelation for preparing chitosan nanoparticles for ascorbic acid delivery illustrate the influence of formulation parameters on particle characteristics. For example, one study reported obtaining the smallest nanoparticles (170 nm) with specific concentrations of chitosan (1.5 mg/mL) and TPP (0.6 mg/mL) acs.org. Another study using 55-kDa chitosan reported complex particles with an average diameter of 70.6 nm and a loading efficiency of ascorbic acid around 66% semanticscholar.org.

Here is a sample data representation based on reported findings regarding chitosan nanoparticles prepared by ionic gelation:

Chitosan MW (kDa)Chitosan Conc. (mg/mL)TPP Conc. (mg/mL)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
Low MW1.50.6170-10-12
55--70.6Positive~66
65-450--185-585Positive-

Note: Data are illustrative and compiled from different studies with varying conditions semanticscholar.orgacs.orge-ksbbj.or.kr. Specific values depend heavily on the precise experimental parameters.

The interaction energy between chitosan and ascorbic acid has been calculated to be energetically favorable, indicating the stability of the complex formed through donor-acceptor interactions museonaturalistico.ituzpolymerjournal.comaip.org.

Physical Formulation Methods for Macro- and Nanostructures

Physical formulation methods involve the use of physical processes to create CSA constructs without necessarily forming new covalent or strong ionic bonds between chitosan and ascorbic acid during the formulation itself. These methods often involve dissolving or dispersing the components and then using techniques to shape or solidify the material into desired macro- or nanostructures.

Solvent casting is a common physical method used to prepare films from polymer solutions. This compound films can be prepared by dissolving this compound in a suitable solvent (often water, given the improved solubility of CSA) and then casting the solution onto a surface and allowing the solvent to evaporate acs.orgmdpi.com. Plasticizers like glycerol (B35011) may be added to improve the flexibility of the resulting films acs.orgmdpi.com. This method is relatively simple and allows for the production of thin, uniform films.

Other physical methods mentioned in the context of chitosan particle preparation include spray drying, chilling, sieving, emulsification, reverse micelle methods, and membrane contactor methods semanticscholar.orge-ksbbj.or.kr. While these methods are used for forming chitosan particles, their direct application specifically for this compound as the primary component or for encapsulating ascorbic acid within a pre-formed CSA matrix would depend on the solubility and thermal stability of CSA under the process conditions. Spray drying, for instance, involves rapid drying of a solution or suspension and is used for producing microscale particles semanticscholar.org. Under specific conditions, nano-encapsulation can be achieved through methods like ionic gelation or complex coacervation, which might be coupled with physical processes like spray drying semanticscholar.org.

Self-assembly strategies, while often driven by ionic interactions as discussed in Section 2.2, can also involve other physical forces and molecular arrangements. For example, self-assembled chitosan/phospholipid nanoparticles can be prepared by methods like solvent injection, where phospholipids (B1166683) and drugs are dissolved in an organic solvent and injected into an aqueous chitosan solution. The self-assembly is driven by electrostatic interactions between chitosan and phospholipids tandfonline.com. While this specific example involves phospholipids, the principle of self-assembly through controlled mixing of solutions can be applied to other systems involving chitosan and molecules like ascorbic acid, potentially leading to the formation of ordered nanostructures.

Solvent Casting Methodologies for Films and Membranes

Solvent casting is a widely utilized and relatively simple technique for preparing this compound films and membranes mdpi.commdpi.comrsc.orgnih.govresearchgate.netnih.govnih.govgoogle.com. This method involves dissolving chitosan in an aqueous solution of ascorbic acid, followed by casting the homogeneous solution onto a substrate and allowing the solvent to evaporate mdpi.commdpi.comresearchgate.netnih.gov. The concentration of both chitosan and ascorbic acid in the casting solution, as well as the drying conditions, are critical parameters that influence the physical and mechanical properties of the resulting films and membranes mdpi.comnih.gov.

Studies have shown that using an aqueous ascorbic acid solution as the solvent for chitosan eliminates the need for additional mineral or organic acids, which is beneficial for certain applications mdpi.comnih.gov. The interaction between chitosan and ascorbic acid during the solvent casting process leads to the formation of this compound within the film matrix mdpi.comnih.gov.

The solvent casting method typically involves steps such as dissolving ascorbic acid in water, then dissolving chitosan in the ascorbic acid solution, often under continuous stirring until a clear solution is obtained mdpi.commdpi.com. The solution is then cast onto a plate or mold and dried, with drying time being a significant factor, especially for aqueous solutions mdpi.comnih.gov. Neutralization of the cast film may be required after drying to render it water-insoluble, particularly when using acidic solvents nih.gov. The thickness of the resulting membrane can be controlled by the volume of the solution cast per unit area nih.gov.

Research has investigated the influence of different compositions on film characteristics, including mechanical properties and surface pH mdpi.comresearchgate.netnih.gov. For instance, the concentrations of chitosan and ascorbic acid can impact the mucoadhesion force and breaking strength of the films mdpi.comresearchgate.netnih.gov.

Freeze-Drying and Lyophilization Protocols

Freeze-drying, or lyophilization, is another important technique used in the preparation of this compound, particularly for obtaining porous structures or stable powders ijpcbs.comnih.govgoogle.comnih.govgoogle.comresearchgate.netresearchgate.net. This process involves freezing an aqueous solution or suspension of this compound, followed by sublimating the ice under vacuum, resulting in a porous solid with a high surface area nih.govresearchgate.net.

Freeze-drying is employed to produce this compound powder by combining chitosan and ascorbic acid in solution and then subjecting the mixture to rapid freezing and subsequent lyophilization ijpcbs.comgoogle.comnih.govgoogle.com. Optimized freeze-drying protocols have been established to obtain solid forms of this compound with specific characteristics nih.gov. For example, one study outlined an optimal mode involving freezing for 2-3 hours at -80 °C, a drying mode for 40 hours at 0.34 mbar, and a post-drying mode for 8 hours at 0.12 mbar, with a condenser temperature of -80 °C nih.gov.

Freeze-drying is also used to incorporate this compound nanoparticles into fast-dissolving matrices nih.gov. In this context, aqueous solutions containing the nanoparticles and hydrophilic excipients are freeze-dried to create porous matrices that can readily dissolve nih.gov. The resulting matrices should possess sufficient mechanical resistance for their intended application while allowing for quick dissolution nih.gov.

The process of freezing and lyophilizing chitosan solutions can also be used to create interconnected-porous structures google.com. The mechanical properties of these porous structures are dependent on factors such as pore size and orientation google.com.

Green Chemistry Principles in this compound Production

The production of this compound aligns with certain green chemistry principles, particularly concerning the origin of the raw materials and the solvents used in synthesis and fabrication. Chitosan is derived from chitin (B13524), a naturally abundant polysaccharide found in the exoskeletons of crustaceans and other sources, making it a renewable resource uu.nlresearchgate.netmdpi.com. The process of obtaining chitosan from chitin, typically through deacetylation, is an area where green chemistry principles are increasingly being applied to minimize the use of harsh chemicals and reduce waste uu.nlresearchgate.netmdpi.com.

The use of ascorbic acid as a solvent for chitosan in the preparation of this compound films is considered an eco-friendly approach as it avoids the need for additional mineral or organic acids that are commonly used to dissolve chitosan mdpi.comnih.gov. Ascorbic acid itself is a biologically active compound, and its use as a solvent contributes to a greener process by reducing the number of different compounds required mdpi.com.

The use of water as the primary solvent in the salification of chitosan with ascorbic acid also aligns with green chemistry principles by avoiding the use of potentially harmful organic solvents acs.orgnih.gov.

Comparative Analysis of Synthetic Pathways and Their Influence on Material Architecture and Performance

Different synthetic pathways and fabrication methodologies for this compound can lead to variations in the material's architecture and performance. The method of forming the this compound salt and the subsequent processing steps significantly impact properties such as solubility, mechanical strength, thermal stability, and biological activity.

Comparing this compound films prepared by solvent casting with chitosan acetate (B1210297) films, studies have shown that salification with ascorbic acid can improve several physical properties. This compound films have demonstrated improved total color difference, chroma, opacity, capacity for blocking ultraviolet-visible light, and water solubility compared to chitosan acetate films acs.orgnih.gov. Additionally, this compound films exhibited decreased water content, swelling degree, and water vapor permeability acs.orgnih.gov. The incorporation of ascorbate into the chitosan matrix through salification has also been shown to enhance antioxidant activity acs.orgnih.gov.

PropertyThis compound FilmChitosan Acetate FilmReference
Total Color DifferenceImproved- acs.orgnih.gov
ChromaImproved- acs.orgnih.gov
OpacityImproved- acs.orgnih.gov
UV-Vis Blocking CapacityImproved- acs.orgnih.gov
Water SolubilityImproved- acs.orgnih.gov
Water ContentDecreased- acs.orgnih.gov
Swelling DegreeDecreased- acs.orgnih.gov
Water Vapor PermeabilityDecreased- acs.orgnih.gov
Antioxidant Activity (DPPH)Enhanced- acs.orgnih.gov

The chirality of the ascorbic acid used in the synthesis of this compound can also influence the properties of the resulting materials, particularly in the case of hydrogels. A comparative analysis of hydrogel plates based on chitosan L- and D-ascorbate revealed differences in gelation kinetics and strength-elastic properties spbstu.rumdpi.com. Chitosan D-ascorbate was found to retard gelation and increase the strength-elastic properties of sol-gel plates compared to chitosan L-ascorbate spbstu.rumdpi.com. Furthermore, the morphology of the condensed macrophase, as well as the conformation and chiroptical characteristics of the macromolecules, differed depending on the ascorbic acid isomer used spbstu.rumdpi.com.

Different methods for preparing chitosan nanoparticles, such as ionic gelation using tripolyphosphate (TPP), can also influence the characteristics of this compound nanoparticles, including particle size, polydispersity index, and encapsulation efficiency e-ksbbj.or.krnih.gov. The choice of crosslinking agent and the ratios of components are critical factors in controlling these properties e-ksbbj.or.krnih.gov.

Comprehensive Structural Elucidation and Advanced Characterization of Chitosan Ascorbate

Spectroscopic and Elemental Analysis

Spectroscopic and elemental analysis techniques provide detailed insights into the chemical composition, functional groups involved in the interaction, and the molecular structure of chitosan (B1678972) ascorbate (B8700270).

Fourier Transform Infrared (FTIR) Spectroscopy for Complex Formation and Functional Group Interactions

FTIR spectroscopy is a widely used technique to confirm the formation of chitosan ascorbate and investigate the functional groups involved in the interaction between chitosan and ascorbic acid mdpi.comijpcbs.comnih.gov. The FTIR spectra of this compound typically show characteristic absorption bands that are distinct from those of pure chitosan and ascorbic acid, indicating complex formation researchgate.netpbf.hr.

Key observations from FTIR analysis often include shifts or changes in intensity of bands associated with the amino groups of chitosan and the hydroxyl and carbonyl groups of ascorbic acid mdpi.compbf.hr. For instance, the N-H bending vibration of primary amino groups in chitosan, typically observed around 1590-1600 cm⁻¹, may shift or decrease in intensity upon complexation due to protonation and interaction with the ascorbate anion pbf.hr. Simultaneously, changes in the bands corresponding to the C=O stretching vibrations of ascorbic acid (around 1753 cm⁻¹ and 1652 cm⁻¹) and O-H stretching vibrations (broad band around 3400 cm⁻¹) can provide evidence of ionic or hydrogen bonding interactions with chitosan mdpi.comlodz.plimrpress.com.

Studies have reported specific peak changes upon the formation of this compound or related complexes:

A wide spectral peak related to the stretching vibration of O-H groups of ascorbic acid and chitosan may be observed around 3416 cm⁻¹ in chitosan-ascorbate films mdpi.com.

The N-H stretching vibration of chitosan typically appears around 3370 cm⁻¹ mdpi.com.

An additional band might appear around 1720 cm⁻¹ in the infrared spectra of this compound, potentially due to the presence of carbonyl groups ijpcbs.com.

Differences in the intensity of the carbonyl group peak around 1650 cm⁻¹ and the C=O bond of acetamide (B32628) groups at 1645 cm⁻¹ can indicate the involvement of amine groups in the modification ijpcbs.com.

Characteristic chitosan bands may weaken, and new peaks attributed to -NH₃⁺ bending vibration and -COO⁻ symmetrical stretching vibration might appear, resulting from electrostatic interactions pbf.hr.

These spectral changes collectively confirm the successful interaction and complex formation between chitosan and ascorbic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure and confirms the chemical linkages or interactions formed in this compound nih.govresearchgate.net. By analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms, researchers can verify the structure of the chitosan backbone and the presence and state of the ascorbic acid moiety.

NMR studies can reveal shifts in the characteristic peaks of both chitosan and ascorbic acid upon complexation, indicating changes in their electronic environment due to ionic or covalent interactions researchgate.net. For example, shifts in the signals corresponding to the protons of the glucosamine (B1671600) units in chitosan, especially those near the amino groups, can confirm their involvement in the interaction with ascorbic acid researchgate.net. Similarly, changes in the peaks associated with the protons and carbons of the ascorbic acid molecule can provide evidence of complex formation.

Some reports suggest the possibility of covalent bond formation, such as amide bonds, between the carboxyl groups (formed by the opening of the lactone ring of ascorbic acid at high temperatures) and the amino groups of chitosan, which can be confirmed by characteristic signals in NMR spectra researchgate.net. However, the primary interaction in this compound is often described as an electrostatic interaction between the protonated amino groups of chitosan and the ascorbate anion mdpi.commdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation and Degradation Studies

UV-Vis spectroscopy can be employed to study the complexation between chitosan and ascorbic acid and to monitor the stability or degradation of ascorbic acid within the chitosan matrix mdpi.comresearchgate.net. Ascorbic acid exhibits characteristic absorption in the UV region, typically around 265 nm at acidic pH researchgate.net.

Changes in the UV-Vis spectrum of ascorbic acid upon mixing with chitosan can indicate complex formation. Shifts in the maximum absorbance wavelength (λmax) or changes in absorbance intensity can suggest interactions between the two compounds researchgate.netmdpi.com.

UV-Vis spectroscopy is also valuable for studying the degradation kinetics of ascorbic acid, which is known to be unstable when exposed to light, air, and elevated temperatures ijpcbs.comnih.gov. By monitoring the decrease in the characteristic absorbance peak of ascorbic acid in this compound solutions or films over time under different conditions (e.g., UV irradiation), the stabilizing effect of chitosan or the degradation pathways can be assessed researchgate.netnih.gov. The increasing absorbance in UV-Vis spectra can also indicate the formation of new chromophoric groups after UV-irradiation of chitosan, suggesting photodegradation processes researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

XPS is a surface-sensitive technique that provides elemental composition and chemical state information about the outermost layers of a material mdpi.com. For this compound, XPS can be used to determine the elemental composition (primarily C, N, and O) on the surface and to analyze the chemical bonding states of these elements, providing insights into the interactions between chitosan and ascorbic acid at the surface researchgate.netmdpi.comsciengine.com.

Analysis of the core-level spectra for C 1s, N 1s, and O 1s can reveal shifts in binding energies that indicate the formation of new chemical bonds or interactions. For example, changes in the N 1s spectrum can provide evidence of the protonation of amino groups in chitosan due to interaction with ascorbic acid mdpi.com. The presence of nitrogen on the surface of chitosan-based materials can be exclusively attributed to the amino groups of chitosan mdpi.com.

XPS can also be used to assess the surface composition of composite materials containing chitosan and ascorbic acid. Studies on related chitosan-based composites have shown that the atomic percentages of elements like C, O, and N can be determined, and changes in these percentages can correlate with the composition of the material researchgate.netnih.gov.

Morphological and Nanostructural Characterization

Characterization of the morphology and nanostructure of this compound provides information about its physical form, surface features, and particle size, which are important for understanding its properties and potential applications.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

For this compound films, SEM can show the homogeneity of the film structure and the dispersion of ascorbic acid within the chitosan matrix nih.gov. The surface of chitosan films can appear homogeneous and smooth icm.edu.pl. However, in the presence of ascorbic acid, crystal formation might be observed on the surface, depending on the concentration and preparation method nih.gov.

When this compound is prepared in particulate form, SEM can provide information about the particle shape (e.g., irregular, spherical) and size distribution mdpi.com. The morphology of chitosan nanoparticles has been observed to have a rough surface mdpi.com. The size of chitosan and this compound nanoparticles can vary depending on factors such as the molecular weight of chitosan and the preparation method researchgate.net. For instance, chitosan nanoparticles have been reported with an average diameter around 262 nm, with a range of 168 to 485 nm mdpi.com.

SEM images are crucial for understanding how the interaction with ascorbic acid affects the physical form of chitosan and whether the resulting material has a porous structure or other specific microstructural features ekb.eg.

Data Tables

Based on the search results, here are some examples of data points that could be presented in tables:

Table 1: Characteristic FTIR Peaks of Chitosan, Ascorbic Acid, and this compound

Functional Group / CompoundApproximate Wavenumber (cm⁻¹)NotesSource
Chitosan N-H stretching~3370Observed in polymer film mdpi.com
O-H stretching~3400-3450Broad band, present in both chitosan and ascorbic acid mdpi.comimrpress.com
Chitosan Amide I1629, 1662Associated with C=O hydrogen bonding mdpi.com
Ascorbic Acid C=O stretching1753, 1652Characteristic peaks of ascorbic acid lodz.pl
This compound C=O~1720Additional band suggesting carbonyl presence after modification ijpcbs.com
This compound C=O~1719, 1652Peaks observed in L-ascorbic acid-stabilized Cu-CTS sciengine.com
-NH₃⁺ bending vibration-New peak detected in chitosan-vitamin C films due to electrostatic interaction pbf.hr
-COO⁻ symmetrical stretching-New peak detected in chitosan-vitamin C films due to electrostatic interaction pbf.hr

Table 2: Example SEM Observations of Chitosan and this compound

MaterialObserved Morphology / FeaturesNotesSource
Chitosan particlesIrregular morphologyObserved via optical and scanning electron microscopy mdpi.com
Chitosan film (pristine)Homogeneous and smooth surfaceObserved via SEM icm.edu.pl
Chitosan nanoparticles (CSNPs)Rough surface, diameter 168-485 nmAverage diameter 262 nm mdpi.com
This compound filmsSmooth surface with potential crystalsAscorbic acid crystal formation observed at 5% concentration by AFM nih.gov
This compound nanoparticles (CSA NPs)Sizes from 100 to 600 nmDependent on the molecular weight of the starting chitosan by AFM researchgate.net

Table 3: Example XPS Surface Elemental Composition of Chitosan-Based Materials

MaterialElementAtomic Percentage (%)NotesSource
Chitosan-based ACC-Main elements are C, O, and N; N% increases with Ch amount researchgate.net
PAR–chitosan–GO thin filmC63.51After contact with Co²⁺ nih.gov
PAR–chitosan–GO thin filmO29.32After contact with Co²⁺ nih.gov
PAR–chitosan–GO thin filmN6.94After contact with Co²⁺ nih.gov
Cu-CS-AA NanocompositesCu-Copper, carbon, nitrogen, and oxygen found on the surface mdpi.com
Cu-CS-AA NanocompositesC-Copper surface percentage decreased as polymer concentration raised mdpi.com
Cu-CS-AA NanocompositesN-Presence of nitrogen attributed to CS amino groups mdpi.com
Cu-CS-AA NanocompositesO-Increment in carbon, oxygen, and nitrogen observed with increased CS mdpi.com

Detailed Research Findings

Research findings highlight the specific interactions and structural changes that occur upon the formation of this compound. FTIR analysis consistently shows shifts and the appearance of new peaks, particularly in the regions corresponding to amino, hydroxyl, and carbonyl groups, confirming the chemical interaction and complex formation mdpi.comijpcbs.compbf.hr. NMR spectroscopy provides further structural confirmation by showing changes in the chemical environment of atoms in both chitosan and ascorbic acid nih.govresearchgate.net. UV-Vis spectroscopy is utilized to observe complexation through changes in absorbance and to study the stability of ascorbic acid within the complex, revealing potential degradation under certain conditions mdpi.comresearchgate.net. XPS offers surface-specific elemental and chemical state information, supporting the involvement of chitosan's amino groups in interactions and detailing the surface composition of chitosan-based materials researchgate.netmdpi.com. Morphological characterization using SEM illustrates the physical form of this compound, showing features like irregular particles or films with varying surface textures, including the potential presence of ascorbic acid crystals mdpi.commdpi.comnih.gov. These findings collectively contribute to a comprehensive understanding of the structural elucidation and advanced characterization of this compound.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Internal Structure

Transmission Electron Microscopy (TEM) is a valuable tool for visualizing the morphology and internal structure of this compound, particularly when formed into nanoparticles. TEM analysis has been used to detect the morphology and size of nanoparticles synthesized using chitosan and ascorbic acid. In one study involving silver/chitosan/ascorbic acid nanocomposites, TEM analyses showed that the nanoparticles had spherical shapes with sizes ranging between 8 and 10 nm. scialert.net Another study on a chitosan-vitamin C complex synthesized via ionic interaction characterized the formation of a nanostructure in the 40 nm range using TEM and Dynamic Light Scattering (DLS). iaea.org Studies on hydrogel plates of chitosan L- and D-ascorbate–hydrochloride have also utilized TEM to explore their supramolecular structure, revealing dendritic formations and structures of fractal dimension at different organizational levels of the polymeric substance. spbstu.ru Comparative analysis using TEM can highlight differences in morphology and size of phase inhomogeneities depending on the chirality of the ascorbic acid isomer (L or D) used. spbstu.ru

Thermal and Crystallographic Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is used to assess the thermal stability and degradation behavior of this compound. TGA thermograms typically show weight loss stages corresponding to the evaporation of water and the thermal decomposition of the polymer and the incorporated ascorbic acid. For pure chitosan, TGA often reveals an initial weight loss due to water evaporation, followed by a significant degradation stage at higher temperatures related to the depolymerization of chitosan chains and decomposition of pyranose rings. researchgate.net The thermal degradation of chitosan films can show a reduction in thermal stability compared to chitosan powder. redalyc.org In this compound, the thermal profile is influenced by the presence of ascorbic acid. Studies on chitosan/ascorbic acid complexes have shown prominent decomposition events related to the thermal degradation of chitosan, with the residue quantified at higher temperatures. mdpi.com The addition of ascorbic acid can influence the mass loss profiles, potentially indicating chemical interactions between the polymer matrix and the incorporated compound. mdpi.com TGA can also demonstrate the successful formation of a cross-linked structure in the chitosan matrix upon complexation. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Interactions

Differential Scanning Calorimetry (DSC) is utilized to investigate the thermal transitions, such as melting and glass transition, and to identify interactions between chitosan and ascorbic acid in this compound. DSC thermograms of chitosan typically show an endothermic event indicative of melting. mdpi.com The glass transition temperature (Tg) of chitosan can vary depending on factors like crystallinity, deacetylation degree, molecular weight, and water content. redalyc.org When ascorbic acid is incorporated, DSC analysis can confirm the formation of a complex rather than a simple physical mixture. nih.gov For instance, the characteristic melting peak of ascorbic acid observed in a physical mixture with chitosan may be absent or significantly altered in the DSC thermogram of the chitosan-ascorbic acid complex, indicating ionic interaction. nih.gov The addition of ascorbic acid has also been shown to influence water redistribution within chitosan-based systems, affecting the interaction of both loosely and tightly bound water, which can be detected through changes in melting and vaporization peak temperatures in DSC thermograms. akjournals.comresearchgate.net The complexation between chitosan and ascorbic acid can lead to an increase in the melting temperature compared to pure chitosan. mdpi.com

X-ray Diffraction (XRD/XRPD) for Crystallinity and Structural Rearrangement

X-ray Diffraction (XRD) or X-ray Powder Diffraction (XRPD) is used to analyze the crystallinity and structural arrangement of this compound. Chitosan typically exhibits a semicrystalline profile due to strong inter and intramolecular hydrogen interactions that promote some organization in its crystalline structure. researchgate.net The interaction of chitosan with ascorbic acid to form this compound can lead to evident changes in crystallinity and structure compared to the parent chitosan polymer. researchgate.net XRD analysis can show alterations in the crystallinity of embedded bioactive compounds upon complexation with chitosan. researchgate.net In studies involving nanocomposites containing chitosan and ascorbic acid, XRD patterns can indicate the crystalline structure of incorporated materials while also showing the characteristic reflections of chitosan. scialert.netimrpress.com The degree of crystallinity of chitosan-based films can be reduced with the incorporation of ascorbate. acs.org

Rheological and Mechanical Property Assessment (focused on material behavior)

The rheological and mechanical properties of this compound are important for understanding its material behavior and potential applications. The salification of chitosan with ascorbic acid can influence the mechanical properties of films formed from the complex. For example, this compound films have shown reduced mechanical properties compared to chitosan acetate (B1210297) films. acs.org However, the specific acid solvent used in the preparation of chitosan-based films containing ascorbic acid can significantly affect the rheology of the film-forming solutions. academicjournals.orgacademicjournals.org Different acid solvents can lead to variations in mechanical strength and flexibility of the resulting films. academicjournals.org For instance, films prepared using acetic acid have demonstrated stronger mechanical strength, while those using lactic acid showed better flexibility. academicjournals.org The incorporation of ascorbic acid can also affect properties like water content, swelling degree, and water vapor permeability of chitosan-based films. acs.orgnih.govacs.org The chirality of the ascorbate anion can also influence the mechanical strength and elasticity of materials based on this compound. mdpi.commendeley.com

Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurements for Colloidal Systems

The characterization of this compound in colloidal systems, particularly in nanoparticle formulations, relies significantly on parameters such as particle size, polydispersity index (PDI), and zeta potential. These measurements provide crucial insights into the physical stability, homogeneity, and surface charge characteristics of the colloidal dispersion. Dynamic Light Scattering (DLS) is a widely used technique for determining the hydrodynamic diameter, size distribution (PDI), and zeta potential of these nanoparticles. researchgate.netmdpi.com

Research indicates that the particle size of chitosan nanoparticles, including those incorporating ascorbic acid, can vary depending on the preparation method and formulation parameters. For instance, chitosan nanoparticles loaded with L-ascorbic acid (LAA) and thymoquinone (B1682898) synthesized via ionic gelation showed particle sizes ranging from approximately 120.6 nm to 213.2 nm, with an optimized size of 141.5 ± 7.8 nm for a specific formulation. mdpi.com The concentration of encapsulated compounds, such as LAA, can influence particle size, with increases in concentration often leading to larger particle sizes. mdpi.comacs.org

The PDI is an indicator of the homogeneity of particle size within a sample. A lower PDI value suggests a more uniform and monodisperse particle size distribution, which is generally desirable for colloidal stability. researchgate.netmdpi.com Studies on chitosan nanoparticles, including those with encapsulated ascorbic acid, have reported PDI values indicating relatively homogeneous dispersions, with some formulations achieving values as low as 0.077 and 0.118. bioencapsulation.net PDI values less than 0.400 typically suggest that most particles are of similar size and are well dispersed. mdpi.com High PDI values can indicate aggregation. mdpi.com

Zeta potential measures the surface charge of nanoparticles and is a key factor in predicting colloidal stability. A high absolute zeta potential value (either positive or negative) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a more stable dispersion. researchgate.net Chitosan nanoparticles are typically positively charged due to the protonated amine groups of chitosan, especially in acidic conditions. nih.govoup.comnih.gov Studies involving ascorbic acid-loaded chitosan nanoparticles have reported positive zeta potential values. For example, formulations have shown zeta potentials ranging from approximately +22 mV to over +40 mV. nih.govmdpi.com The zeta potential can be influenced by factors such as the concentration of chitosan, the crosslinking agent (like tripolyphosphate, TPP), and the presence and concentration of encapsulated substances like ascorbic acid. acs.orgresearchgate.net An increase in ascorbic acid concentration has been observed to decrease the zeta potential of the nanoparticles. acs.org Dispersions/suspensions with a zeta potential higher than ±30 mV are generally considered stable with minimal sedimentation tendency. researchgate.net

Here are some examples of data reported in research studies:

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Source
Optimized CNP-LAA-TQ141.5 ± 7.80.207 ± 0.013Not specified mdpi.com
Chitosan/SCMC nanoparticles (with ascorbic acid)135 ± 10.07736.8 ± 3.5 bioencapsulation.net
Chitosan/SCMC/PEG nanoparticles (with ascorbic acid)152 ± 30.11838.2 ± 1.0 bioencapsulation.net
GM–AA–CSNPs278Almost monodisperse+30.01 nih.gov
AA/CS NPs157.20 ± 2.40Not specified+22.02 ± 1.50 mdpi.com
AA-OX/CS NPs261.10 ± 9.19Not specified+40.4 ± 2.71 mdpi.com
AA/PEG-CS NPs152.20 ± 2.40Not specified+22.02 ± 1.50 mdpi.com
AA-OX/PEG-CS NPs176.00 ± 4.21Not specified+40.40 ± 2.71 mdpi.com
AA-loaded CS nanoparticles (CS 1.5 mg/mL, TPP 0.6 mg/mL, AA 0.1 mg/mL)170Increased with AADecreased with AA acs.org
AA-loaded CS nanoparticles (CS 1.5 mg/mL, TPP 0.6 mg/mL, AA 0.3 mg/mL)IncreasedIncreased with AADecreased with AA acs.org
PCNP-TQ-LAA247.7 ± 24.00.348 ± 0.04319.60 ± 1.27 semanticscholar.org
ALP-CSNPs214.8 ± 6.6< 0.327.8 ± 3.4 mdpi.com

Note: Some entries indicate trends or ranges where specific single values were not provided.

Detailed research findings highlight the impact of various formulation parameters on these characteristics. For example, the ratio of chitosan to the crosslinking agent (TPP) significantly affects particle size and PDI. mdpi.comresearchgate.net The pH of the solution during preparation also plays a crucial role, influencing the reactivity of TPP and the resulting nanoparticle size and PDI. dovepress.com Higher concentrations of both chitosan and TPP can lead to variations in size and PDI. nih.gov The incorporation of active agents, such as ascorbic acid or other compounds, into the chitosan matrix typically leads to an increase in particle size. mdpi.comacs.orgdovepress.comnih.gov Changes in zeta potential upon loading can also be predicted based on the charge of the encapsulated agent. nih.gov

The stability of these colloidal systems is closely related to their PDI and zeta potential. Low PDI values contribute to greater stability, while a sufficiently high positive or negative zeta potential helps prevent aggregation through electrostatic repulsion. researchgate.netmdpi.comresearchgate.net Heat treatment can affect the size and zeta potential of AA-loaded chitosan nanoparticles, with rapid initial changes followed by stabilization within a certain range, suggesting that the internal structure's stability is greater than the surface stability. acs.orgresearchgate.net

ParameterInfluence of Increased Encapsulated Ascorbic Acid ConcentrationSource
Particle SizeIncrease mdpi.comacs.org
PDIIncrease acs.org
Zeta PotentialDecrease acs.org

These characterization studies are essential for optimizing the formulation of this compound colloidal systems for various applications, ensuring desired particle characteristics and stability.

Mechanistic Insights into Biological and Antioxidant Activities of Chitosan Ascorbate

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant activity of chitosan (B1678972) ascorbate (B8700270) is primarily attributed to the synergistic effects of its components: chitosan and ascorbic acid. Both molecules possess the ability to neutralize free radicals and modulate oxidative stress, albeit through different mechanisms.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP, ORAC)

Direct radical scavenging assays are widely used to evaluate the ability of a compound to neutralize stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or assess its reducing power (FRAP - Ferric Reducing Antioxidant Power). The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability to scavenge peroxyl radicals.

Research indicates that chitosan itself exhibits antioxidant activity, capable of scavenging free radicals by donating hydrogen atoms or single electron pairs, particularly through its hydroxyl and amino groups oamjms.eumdpi.comsmujo.id. The scavenging process can involve the reaction of hydrogen atoms with superoxide (B77818) and hydroxyl anion radicals, forming more stable radical macromolecules oamjms.eusmujo.id. The antioxidant activity of chitosan can be influenced by factors such as molecular weight, concentration, and the degree of deacetylation oamjms.eusmujo.id.

Ascorbic acid is a potent antioxidant that readily acts as a one-electron donor to neutralize reactive oxidizing radicals through a reversible oxidation process acs.org. The ascorbyl radical formed can then undergo disproportionation to regenerate ascorbic acid and dehydroascorbate acs.org.

When chitosan and ascorbic acid are combined to form chitosan ascorbate, the resulting compound often demonstrates enhanced antioxidant properties compared to chitosan alone. Studies evaluating the DPPH radical scavenging activity of this compound have shown improved efficiency with increasing ascorbate content acs.org. For instance, this compound films with higher ascorbate incorporation exhibited stronger scavenging capacities against the DPPH radical acs.org.

Table 1 provides illustrative data on the DPPH radical scavenging activity of commercial chitosan, chitosan extract, and ascorbic acid, showing that ascorbic acid generally exhibits higher activity, while chitosan materials also possess scavenging capabilities. The formation of this compound aims to combine and potentially enhance these effects.

SampleIC50 (mg/mL)
Commercial Chitosan5.2
Chitosan Extract4.25
Ascorbic Acid1.45

Table 1: Illustrative DPPH Radical Scavenging Activity (IC50 values). Data derived from smujo.id. Note: IC50 represents the concentration required to inhibit 50% of the radicals.

Metal Ion Chelation Capabilities

Chitosan possesses a notable ability to chelate metal ions, primarily due to the presence of amino and hydroxyl groups in its structure ekb.egdergipark.org.trresearchgate.net. These functional groups can bind to metal cations in near-neutral solutions through chelation researchgate.net. This metal-chelating property is significant in the context of antioxidant activity because transition metal ions, such as ferrous (Fe²⁺) and ferric (Fe³⁺) ions, can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions nih.gov. By chelating these metal ions, chitosan can reduce their catalytic activity, thereby inhibiting the initiation or propagation of oxidative chain reactions nih.gov.

Studies on chitosan salts have demonstrated varying levels of metal ion chelating activity. For example, chitosan-EDTA showed significantly higher ferrous ion chelating activity compared to chitosan-acetate or chitosan-TPP bioline.org.br. While direct data on the metal chelating activity specifically of this compound is less prevalent in the provided snippets compared to chitosan itself, the presence of the chitosan component suggests that this compound would retain some degree of this capability. This metal chelation by the chitosan part of the complex can act as a secondary antioxidant mechanism, preventing the formation of new radicals catalyzed by metal ions.

Modulation of Oxidative Stress Pathways in Cellular Models

Chitosan and its derivatives have been investigated for their ability to modulate oxidative stress pathways in cellular models. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cellular antioxidant defense system to neutralize them nih.gov. This imbalance can lead to damage to cellular macromolecules, including lipids, proteins, and DNA nih.gov.

Research suggests that chitosan-based materials can influence cellular redox state and antioxidant enzyme activities researchgate.netfrontiersin.org. For instance, chitosan treatment has been shown to stimulate the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial in detoxifying ROS frontiersin.orgredalyc.org. Chitosan can also impact enzymes related to the ascorbate-glutathione cycle, an important pathway for maintaining the balance of ascorbate and glutathione, key non-enzymatic antioxidants frontiersin.org.

In cellular models, chitosan-based nanoparticles have demonstrated the ability to modulate the cellular redox state, decreasing ROS levels and lipid peroxidation researchgate.net. The combination of chitosan with antioxidants like vitamin C in materials such as injectable hydrogels has been shown to improve cell survival under oxidative stress conditions by reducing ROS levels researchgate.net. This suggests that this compound, combining the properties of both components, could play a role in protecting cells from oxidative damage by enhancing antioxidant defenses and scavenging existing ROS.

The synergistic ability of vitamin C as an antioxidant and chitosan as a chelating agent has been observed to decrease lead levels and increase the enzymatic activities of SOD, CAT, and GPx in rats exposed to lead acetate (B1210297), highlighting the potential of such combinations in mitigating oxidative stress induced by heavy metals redalyc.org.

Antimicrobial Mechanisms of Action

Chitosan and its derivatives are known for their antimicrobial properties against a wide range of microorganisms, including bacteria and fungi mdpi.commdpi.comresearchgate.net. The exact mechanisms are multifaceted and can vary depending on factors such as the type of microorganism, molecular weight, degree of deacetylation, and concentration of the chitosan-based compound mdpi.comresearchgate.net. For this compound, the antimicrobial activity is primarily attributed to the chitosan component, although the combination with ascorbic acid may influence its efficacy or introduce additional effects.

Disruption of Microbial Cell Membranes and Permeabilization

One of the most widely accepted mechanisms for the antimicrobial action of chitosan is the disruption of microbial cell membranes mdpi.commdpi.comnih.govresearchgate.netmdpi.com. At acidic pH, the amino groups in the glucosamine (B1671600) units of chitosan become protonated, resulting in a polycationic structure mdpi.commdpi.commdpi.comnih.gov. These positively charged chitosan molecules can interact electrostatically with the negatively charged components of microbial cell membranes mdpi.commdpi.comresearchgate.netmdpi.com.

In Gram-positive bacteria, this interaction occurs with negatively charged teichoic acids in the peptidoglycan layer mdpi.com. In Gram-negative bacteria, the interaction is with the anionic lipopolysaccharides (LPS) in the outer membrane mdpi.commdpi.com. This electrostatic interaction can lead to increased permeability of the cell membrane, disruption of its integrity, and ultimately leakage of intracellular contents, leading to cell death mdpi.commdpi.comnih.govresearchgate.net. Studies using techniques like transmission electron microscopy (TEM) have shown alterations in the morphology of bacteria treated with chitosan, indicating damage to the cell membrane nih.gov. The release of materials absorbing at 260 nm (suggestive of nucleic acids and proteins) and changes in fluorescence with probes like NPN further support the increased membrane permeability nih.govresearchgate.net.

For this compound, while the ascorbate component itself is not typically considered antimicrobial, its presence as a counter-ion can influence the solubility and the degree of protonation of the chitosan chain, potentially affecting its interaction with microbial membranes. Some studies on this compound nanoparticles have noted their antibacterial activity and suggested mechanisms similar to those of chitosan, including interaction with the bacterial cell surface semanticscholar.org. The higher surface charge density of polycationic chitosan nanoparticles can lead to stronger interactions with bacteria compared to free polymer semanticscholar.org.

Interference with Microbial Metabolic Processes

Beyond membrane disruption, chitosan can also interfere with essential microbial metabolic processes. While the disruption of the cell membrane can indirectly impact metabolism by causing leakage of vital components, chitosan has also been proposed to have intracellular targets.

One mechanism involves the potential for lower molecular weight chitosan or its derivatives to penetrate the microbial cell wall and interact with intracellular components like DNA and RNA, thereby inhibiting protein synthesis and other metabolic activities mdpi.commdpi.comnih.gov. This interaction with DNA is thought to occur due to the positive charge of protonated amino groups on chitosan binding to the negatively charged phosphate (B84403) backbone of DNA, interfering with replication and transcription nih.gov.

Another proposed mechanism is the chelation of essential trace elements or nutrients required for microbial growth mdpi.commdpi.commdpi.comsemanticscholar.org. By binding to these metal ions, chitosan can make them unavailable to the microorganisms, thereby hindering their metabolic processes and growth mdpi.comsemanticscholar.org.

Furthermore, high molecular weight chitosan can potentially form a dense polymer film on the surface of microbial cells, particularly Gram-negative bacteria, by covering porins in the outer membrane mdpi.commdpi.com. This film can obstruct the exchange of nutrients and uptake of oxygen, leading to metabolic inhibition and cell death mdpi.commdpi.com.

While the primary antimicrobial effects of this compound are likely driven by the mechanisms of the chitosan component, the combination with ascorbic acid might have indirect effects on microbial metabolism. However, the provided search results primarily focus on the direct interactions of chitosan with the microbial cell or the general antimicrobial efficacy of this compound rather than detailed mechanisms of metabolic interference by the combined compound.

Chelation of Essential Trace Elements for Microbial Growth

One proposed mechanism for the antimicrobial activity of chitosan, and potentially this compound, involves the chelation of essential trace elements required for microbial growth. mdpi.comnih.govmdpi.com Chitosan, being a polycationic polymer, can interact with metal ions. nih.govnih.gov This interaction can render these vital nutrients unavailable to microorganisms, thereby inhibiting their growth. mdpi.comnih.govmdpi.com Under acidic conditions, chitosan exhibits a high chelating ability for various metal ions, including Ni²⁺, Zn²⁺, Co²⁺, Fe²⁺, Mg²⁺, and Cu²⁺. nih.gov By chelating metal ions on the surface of bacteria, chitosan can form a complex that is unavailable to the microbes, thus inhibiting their growth. nih.gov

Efficacy Spectrum Against Bacterial and Fungal Strains (in vitro)

Chitosan and its derivatives, including this compound, have demonstrated in vitro efficacy against a range of bacterial and fungal strains. cjter.comrsc.orgresearchgate.netresearchgate.netnih.govrsc.orgmdpi.comnih.gov The antimicrobial activity of chitosan is often attributed to the electrostatic interaction between its positively charged amino groups and the negatively charged components of microbial cell walls and membranes. nih.govmdpi.comnih.govmdpi.comnih.gov This interaction can lead to the disruption of the cell membrane and leakage of intracellular contents, ultimately causing cell death. nih.govmdpi.com

Studies comparing chitosan and this compound have investigated their antibacterial efficacy. One study found that while chitosan exhibited better Minimum Inhibitory Concentration (MIC) values against tested bacteria (E. coli, P. aeruginosa, S. Typhimurium, L. monocytogenes, S. aureus) compared to this compound, CHAA still possessed antibacterial efficacy against these strains. ijpcbs.comresearchgate.net The reduced activity of CHAA compared to chitosan was attributed to the consumption of some amine groups of chitosan during the modification process to form this compound. ijpcbs.comresearchgate.net However, the combination with ascorbic acid in CHAA also provides antioxidant properties, which can be beneficial in applications like wound healing where both microbial infections and free radical accumulation are concerns. ijpcbs.com

The antifungal properties of chitosan are mainly related to its interaction with the fungal cell wall or cell membrane. nih.gov The MICs of chitosan against fungi can vary depending on factors such as molecular weight, degree of deacetylation, solvent pH, and the specific fungal species. nih.gov

Anti-inflammatory and Immunomodulatory Effects (mechanistic studies in cellular or animal models)

Chitosan and its derivatives have been explored for their anti-inflammatory and immunomodulatory effects in cellular and animal models. cjter.comrsc.orgmdpi.commdpi.comarakmu.ac.irnih.govresearchgate.net These effects are often linked to the presence of charged moieties in the chitosan polymer backbone. rsc.org

Studies have indicated that chitosan can modulate inflammatory responses. For instance, chitosan has been shown to inhibit the activity of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, while upregulating anti-inflammatory cytokines like IL-10. arakmu.ac.irresearchgate.net In a rat periodontitis model, this compound injection into the pocket bottom resulted in significantly lower inflammatory infiltration compared to a control group receiving physiological saline. cjter.com This suggests that this compound can promote periodontal tissue healing by reducing inflammation. cjter.com

Chitosan's immunomodulatory action appears to be more pronounced with lower molecular weight chitosan and chitooligosaccharides. nih.gov The mechanisms involved can include the modulation of pro-inflammatory cytokine production, regulation of nitric oxide (NO) secretion, and interactions with immune cell receptors. nih.govresearchgate.net Chitosan can also induce macrophages into the M2 phenotype, which is associated with anti-inflammatory responses and tissue repair. arakmu.ac.ir This involves down-regulation of MHC-II expression and reduced generation of pro-inflammatory cytokines like TNF-α and IL-1β, while promoting the upregulation of IL-10 and TGF-β1. arakmu.ac.ir

Cellular Proliferation, Adhesion, and Differentiation Modulation (in vitro studies)

Chitosan-based materials, including those incorporating ascorbic acid or its derivatives, have been investigated for their ability to modulate cellular proliferation, adhesion, and differentiation in vitro. unimib.itresearchgate.netmdpi.complos.org Chitosan's inherent properties, such as its hydrophilic surface, biocompatibility, and biodegradability, make it suitable for promoting cell adhesion, proliferation, and differentiation. unimib.it

Studies have shown that chitosan hydrogels can promote cell proliferation and maintain high cell viability. plos.org The stability and swelling properties of chitosan hydrogels are considered pivotal in providing a favorable matrix for cell growth. plos.org

The incorporation of this compound into materials like electrospun poly(epsilon-caprolactone) membranes has been shown to improve hydrophilicity and water uptake capacity, which highly favored the adhesion of human umbilical vein endothelial cells and human mesenchymal stem cells. researchgate.net This suggests that this compound can enhance the interaction of biomaterials with cells, potentially benefiting applications in tissue engineering and wound healing. researchgate.net

Furthermore, functionalized chitosan analogs have demonstrated the ability to increase human osteoblast adhesion and proliferation in vitro compared to non-functionalized chitosan. unimib.it The presence of specific peptide sequences conjugated to chitosan influenced these cellular responses. unimib.it Similarly, chitosan scaffolds loaded with graphene oxide have shown the potential to mediate osteoblast adhesion, proliferation, and early differentiation. mdpi.com

Interactions with Biomolecules and Cellular Components (e.g., DNA, proteins, mucin)

Chitosan interacts with various biomolecules and cellular components, which contributes to its biological activities. These interactions are primarily driven by the cationic nature of chitosan due to the protonation of its amino groups, allowing it to interact with negatively charged molecules. nih.govmdpi.com

Chitosan can interact with proteins. Studies have investigated the formation of complexes between chitosan and proteins like β-lactoglobulin, finding that the interaction depends on factors such as pH and ionic strength. acs.org Electrostatic attraction between the cationic polysaccharide and negatively charged proteins above their isoelectric point is a main driving force for complex formation. acs.org

Interaction with mucin, a key component of mucosal surfaces, is also well-documented for chitosan. nih.govmdpi.com This mucoadhesive property is mainly attributed to electrostatic attraction forces between the cationic chitosan and the negatively charged glycoproteins of mucin, although hydrogen bonding and hydrophobic interactions also play a role. mdpi.com This interaction is influenced by the degree of deacetylation of chitosan, polymer concentration, ionic strength, and pH. mdpi.com

Low molecular weight chitosan and its hydrolysis products can penetrate the cell wall and interact with intracellular components, including DNA and RNA, potentially affecting protein synthesis. mdpi.commdpi.comnih.gov This interaction with DNA is considered one of the proposed mechanisms for the antimicrobial action of chitosan. nih.govmdpi.comnih.gov

Biocompatibility Studies at the Cellular and Tissue Level (excluding adverse effects)

Chitosan and this compound have been evaluated for their biocompatibility at both the cellular and tissue levels, demonstrating favorable interactions in numerous studies. cjter.comrsc.orgnih.govmdpi.comresearchgate.netrsc.orgnih.govmdpi.comarakmu.ac.irresearchgate.netmdpi.complos.orguni.lumdpi.comoncotarget.comtandfonline.com Biocompatibility is a crucial property for the application of these materials in biomedical fields. rsc.orgoncotarget.comresearchgate.net

Chitosan is widely recognized as a non-toxic, biodegradable, and biocompatible natural polymer. nih.govrsc.orgnih.govunimib.itoncotarget.com It interacts well with biological tissues without triggering significant immune responses or toxic effects. rsc.orgtandfonline.com

Studies at the cellular level have shown that chitosan-based materials support high cell viability and promote cell adhesion and proliferation. unimib.itresearchgate.netmdpi.complos.orgmdpi.com For example, chitosan hydrogels have demonstrated cell viability exceeding 90% and promoted cell proliferation. plos.org this compound infiltration of membranes has been shown to highly favor the adhesion of human umbilical vein endothelial cells and human mesenchymal stem cells. researchgate.net Chitosan/ascorbic acid/β-tricalcium phosphate complexes have also shown favorable biocompatibility with stem cells obtained from deciduous teeth, with statistically significant increases in cell viability compared to chitosan alone. mdpi.com

In vivo studies have also supported the biocompatibility of chitosan-based materials. A novel high elastic chitosan scaffold demonstrated better biocompatibility in vitro and promoted bone defect healing in a rat model. oncotarget.com In a rat periodontitis model, this compound showed good compatibility with tissue and promoted periodontal tissue healing and regeneration with reduced inflammatory infiltration. cjter.com Chitosan-based silver nanocomposites, including those involving ascorbic acid, have been reported to exhibit high antimicrobial activity while being non-cytotoxic towards human cells. rsc.org

Biomaterial Design and Advanced Delivery Systems Incorporating Chitosan Ascorbate

Nanoparticulate and Microparticulate Systems

The formulation of chitosan (B1678972) ascorbate (B8700270) into nanoparticles and microparticles offers a promising strategy for enhancing the delivery of therapeutic agents. These systems are engineered to control the release of encapsulated compounds, improve loading capacities, and enable targeted delivery to specific biological sites.

Controlled Release Kinetics and Mechanisms

The release of an active agent from a chitosan ascorbate matrix is a complex process governed by several mechanisms, including diffusion, swelling of the polymer matrix, and erosion or degradation of the particle. mdpi.comnih.gov The release profile typically consists of an initial "burst release," where a significant portion of the drug near the particle surface is rapidly liberated, followed by a phase of sustained release over an extended period. mdpi.com The rate of this sustained release is influenced by the structural characteristics of the particles, which are in turn determined by the preparation method and conditions. nih.gov

To understand and predict the release behavior, various mathematical models are employed. These models provide insights into the underlying physical and chemical processes driving drug liberation. acs.org For instance, the release of ascorbic acid from chitosan nanoparticles has been shown to fit the Korsmeyer-Peppas model, which is often used to describe release from polymeric systems where the mechanism may involve a combination of diffusion and swelling. researchgate.net

Table 1: Common Release Kinetic Models for Chitosan-Based Systems

ModelEquationDescription of Release Mechanism
Zero-Order Q_t = Q_0 + K_0tDrug release rate is constant over time, independent of concentration. Often seen in reservoir-based systems or matrix tablets with low solubility drugs.
First-Order log(Q_t) = log(Q_0) - (K_1t / 2.303)Release rate is directly proportional to the concentration of the drug remaining in the matrix. Common for porous matrices.
Higuchi Q_t = K_H√tDescribes release from a matrix based on Fickian diffusion. Assumes drug concentration in the matrix is much higher than its solubility.
Korsmeyer-Peppas M_t / M∞ = Kt^nA semi-empirical model that describes release from a polymeric system. The release exponent 'n' indicates the mechanism (e.g., n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport).
Hixson-Crowell ∛(W_0) - ∛(W_t) = K_s tRelates the release rate to the cube root of the particle's volume, typically used when the release is limited by particle erosion or dissolution.

Q_t is the amount of drug released at time t, Q_0 is the initial amount, M_t / M_∞ is the fraction of drug released at time t, W_0 is the initial amount of drug in the particle, W_t is the amount remaining at time t, and K values are release rate constants for each model.

Encapsulation Efficiency and Drug Loading Capacity

Two critical parameters for evaluating the performance of nanoparticulate systems are encapsulation efficiency (EE) and drug loading capacity (LC). nih.gov

Encapsulation Efficiency (EE) refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles.

Drug Loading Capacity (LC) indicates the mass ratio of the encapsulated drug to the total mass of the nanoparticle. nih.gov

The efficiency of encapsulation in chitosan-based systems is influenced by a multitude of factors. The ratio of the active ingredient to the encapsulating material (this compound) is a key determinant. ulster.ac.uk Other significant factors include the pH of the solution, which affects the surface charge of chitosan and its interaction with the drug, and the concentration of cross-linking agents like sodium tripolyphosphate (sTPP) used in methods such as ionic gelation. nih.govresearchgate.net The method and speed of agitation during particle formation can also impact the cross-linking and emulsification processes, thereby affecting both EE and LC. ulster.ac.uk Research on chitosan-coated liposomes has shown that increasing the concentration of the chitosan coating can significantly enhance the encapsulation efficiency of loaded compounds. mdpi.com

Table 2: Examples of Encapsulation Efficiency and Loading Capacity in Chitosan-Based Nanoparticles

Drug / Active CompoundChitosan SystemEncapsulation Efficiency (%)Drug Loading (%)
5-Fluorouracil & LeucovorinChitosan Nanoparticles68.40%Not Specified
QuercetinChitosan-Coated Nanoparticles85.55%42.77%
Fengycin (a lipopeptide)0.5% Chitosan-Coated Liposomes87.8%Not Specified
Cyclosporine AChitosan Nanoparticles73-85%Not Specified

Data compiled from studies on various chitosan-based nanoparticle systems. researchgate.netmdpi.com

Targeted Delivery Strategies (molecular mechanisms)

This compound nanoparticles serve as a platform for targeted drug delivery, which aims to increase the concentration of a therapeutic agent at a specific site while minimizing off-target effects. nih.gov This can be achieved through both passive and active targeting mechanisms.

Passive targeting often relies on the physicochemical properties of the nanoparticles, such as their size and surface characteristics, which can lead to their accumulation in certain tissues (e.g., tumors) through the enhanced permeability and retention (EPR) effect.

Active targeting involves the chemical modification of the nanoparticle surface to include specific ligands that bind to receptors overexpressed on target cells. nih.gov The backbone of chitosan possesses primary amine and hydroxyl groups that are amenable to chemical conjugation. korea.ac.krnih.gov These functional groups allow for the attachment of targeting moieties such as:

Antibodies: Can be conjugated to the nanoparticle surface to recognize and bind to specific antigens on diseased cells.

Peptides and Aptamers: Smaller molecules that can be selected for high-affinity binding to specific cellular receptors.

Small Molecules: Ligands like folic acid can be attached to target cancer cells that overexpress folate receptors.

This surface functionalization facilitates receptor-mediated endocytosis, an active process where the cell internalizes the nanoparticle upon ligand-receptor binding, thereby delivering the therapeutic payload directly into the target cell. nih.gov

Hydrogel Technologies

This compound can also be formulated into hydrogels, which are three-dimensional polymeric networks capable of absorbing large amounts of water. mdpi.com These hydrogels are particularly promising for biomedical applications due to their structural similarity to the natural extracellular matrix.

Injectable and Self-Healing Hydrogel Formulations

A significant advancement in hydrogel technology is the development of injectable and self-healing formulations. mdpi.com Injectable hydrogels can be administered through a syringe in a minimally invasive procedure, after which they can form a gel in situ at the target location. mdpi.comfrontiersin.org

The property of self-healing allows the hydrogel to autonomously repair damage and restore its structural integrity. mdpi.com In chitosan-based systems, this is often achieved by engineering the hydrogel network with dynamic, reversible cross-links. mdpi.com These can include:

Dynamic Imine Bonds: Formed between the amine groups on chitosan and aldehyde groups on a cross-linking agent. These bonds can break and reform, allowing the hydrogel to flow under shear stress (during injection) and then rapidly re-form, or "heal," once the stress is removed. mdpi.com

Reversible Ionic Interactions and Hydrogen Bonds: These non-covalent bonds can also be used to create a dynamic network that endows the hydrogel with injectable and self-healing properties. nih.gov

These characteristics allow the hydrogel to adapt to irregularly shaped wounds or tissue defects and maintain its function as a depot for sustained drug release. mdpi.commdpi.com

Stimuli-Responsive and Smart Hydrogels

"Smart" hydrogels are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. nih.govmdpi.com this compound hydrogels can be designed to be responsive to various stimuli, including pH and temperature, making them highly effective for "on-demand" drug delivery. researchgate.netnih.gov

pH-Responsive Hydrogels: The amine groups on the chitosan backbone are responsible for its pH sensitivity. researchgate.net In acidic environments, these groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains and increased water uptake (swelling). In neutral or basic environments, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to shrink. This property can be exploited to trigger drug release in specific physiological locations, such as the acidic microenvironment of a tumor or an inflamed tissue. frontiersin.org

Temperature-Responsive Hydrogels: By combining chitosan with other polymers, such as methylcellulose (B11928114), it is possible to create hydrogels that exhibit a sol-to-gel transition as the temperature changes. nih.gov For example, a formulation can be designed to be a liquid at room temperature for easy mixing with a drug and injection, but then rapidly form a gel at body temperature, trapping the drug for controlled release. frontiersin.org

These stimuli-responsive systems allow for precise spatial and temporal control over drug delivery, enhancing therapeutic efficacy. researchgate.net

Mechanical Properties and Swelling Behavior for Biomedical Applications

The mechanical strength and swelling capacity of this compound biomaterials are critical parameters that dictate their functionality in biomedical applications. Research indicates that these properties are influenced by factors such as the specific formulation and the presence of other polymers.

In studies of glycerohydrogels, thin plates derived from chitosan d-ascorbate demonstrated superior mechanical strength and elasticity under uniaxial stretching compared to other formulations. mdpi.comresearchgate.net Concurrently, these materials exhibited a lower Young's modulus, indicating greater flexibility. mdpi.comresearchgate.net The formation of this compound through the use of ascorbic acid as a solvent for chitosan has been shown to plasticize the resulting films. mdpi.com This plasticizing effect is crucial for creating flexible yet resilient materials suitable for applications like wound dressings and drug delivery patches.

The swelling behavior is fundamental to the performance of hydrogels and films, affecting nutrient transport and drug release kinetics. Chitosan itself is a hydrophilic biopolymer, which facilitates the diffusion of water molecules. nih.gov this compound films exhibit a significant and rapid swelling capacity. In phosphate-buffered saline (PBS), chitosan films can exhibit a swelling ratio that quickly exceeds 2000%, reaching an equilibrium of around 2300%. nih.govresearchgate.net This high swelling capacity is attributed to the hydrophilic nature of chitosan, which possesses hydroxy and amino groups that have a high affinity for salt solutions. nih.gov However, the degree of swelling can be modulated. For instance, salification of chitosan with ascorbic acid has been found to decrease the swelling degree when compared to chitosan acetate (B1210297) films. This modulation allows for the fine-tuning of the material's properties for specific applications.

When blended with other polymers, such as methylcellulose, the mechanical properties of this compound films can be further tailored. The addition of methylcellulose to a this compound matrix has been observed to increase the tensile strength and elongation at break values of the resulting composite films. bohrium.com

Interactive Table: Mechanical and Swelling Properties of Chitosan-Ascorbate-Based Materials

Material Property Observation Source(s)
Chitosan d-ascorbate glycerohydrogel plates Mechanical Strength Higher mechanical strength and elasticity under uniaxial stretching. mdpi.comresearchgate.net
Chitosan d-ascorbate glycerohydrogel plates Young's Modulus Lower Young's modulus, indicating greater flexibility. mdpi.comresearchgate.net
This compound films Plasticization Ascorbic acid acts as a plasticizer for the chitosan matrix. mdpi.com
Chitosan films (in PBS) Swelling Ratio Reaches over 2000%, with an equilibrium around 2300%. nih.govresearchgate.net
This compound films (vs. Chitosan acetate) Swelling Degree Decreased swelling degree.
This compound/methylcellulose composite films Tensile Strength Increased with higher proportions of methylcellulose. bohrium.com
This compound/methylcellulose composite films Elongation at Break Increased with higher proportions of methylcellulose. bohrium.com

Polymeric Films and Membranes

The most prevalent and straightforward method for fabricating this compound films and membranes is solvent casting. mdpi.comresearchgate.netnih.gov This technique is favored for its simplicity, low cost, and avoidance of high temperatures or harsh chemicals that could degrade the biopolymer. mdpi.comnih.gov The process begins with the dissolution of chitosan powder in an aqueous solution of ascorbic acid. mdpi.commdpi.com The ascorbic acid protonates the amino groups on the chitosan backbone, rendering the polymer soluble and forming the this compound salt in situ. mdpi.com This step is crucial as chitosan is insoluble in water and neutral pH conditions.

Once a homogeneous polymer solution is obtained, other components like plasticizers (e.g., glycerol) or active pharmaceutical ingredients can be incorporated. mdpi.commdpi.com The viscous solution is then cast onto a level, non-stick surface, such as a Plexiglas plate or silicon wafer, and spread to a uniform thickness. nih.govnih.gov The solvent is subsequently evaporated, typically in a drying oven at a controlled temperature (e.g., 45-60°C) or at ambient temperature over an extended period. mdpi.comnih.gov The drying step is often the most time-consuming part of the process. mdpi.com After the solvent has completely evaporated, the solid, flexible film is carefully peeled from the casting surface. nih.gov

The structural integrity of the resulting films is robust. The formation of the this compound salt and interactions with other components, such as glycerol (B35011), can be confirmed through Fourier-transform infrared (FTIR) spectroscopy. mdpi.com Films produced by this method are generally described as smooth and non-porous. Optimized formulations of this compound films have demonstrated appropriate breaking hardness, with values exceeding 14 N, ensuring they can withstand mechanical stresses expected in biomedical applications. mdpi.com

A significant advantage of this compound is its ability to enhance the permeation of molecules across biological barriers. This property has been demonstrated in studies using both porcine buccal mucosa and Caco-2 cell monolayers, which are standard models for intestinal epithelium. nih.govresearchgate.net

Research has shown that this compound exhibits superior penetration enhancement properties compared to other chitosan salts, such as chitosan hydrochloride and chitosan lactate (B86563). nih.govresearchgate.net In experiments using fluorescein (B123965) isothiocyanate-dextran (FD4), a large hydrophilic molecule, as a model penetrant, this compound facilitated greater transport across both biological models. nih.govresearchgate.net The mechanism by which chitosan enhances permeation across epithelial barriers like the Caco-2 monolayer is believed to involve the transient opening of tight junctions between cells. researchgate.netnih.govmdpi.com

The effectiveness of this compound as a permeation enhancer is dependent on the molecular weight (MW) of the chitosan used. Studies have investigated low, medium, and high MW chitosans, finding that the high MW this compound was particularly effective. researchgate.net The enhanced permeation does not appear to come at the cost of increased toxicity; the cytotoxicity of this compound on Caco-2 cells was found to be comparable to that of chitosan hydrochloride and lactate. nih.govresearchgate.net

Interactive Table: Permeation Enhancement by Chitosan Salts

Chitosan Salt Biological Barrier Model Penetrant Finding Source(s)
This compound Porcine Buccal Mucosa FD4 Better penetration enhancement properties than hydrochloride and lactate salts. nih.govresearchgate.net
This compound Caco-2 Cell Monolayer FD4 Better penetration enhancement properties than hydrochloride and lactate salts. nih.govresearchgate.net
Chitosan Hydrochloride Porcine Buccal Mucosa / Caco-2 FD4 Used as a reference; less effective than ascorbate salt. nih.govresearchgate.net
Chitosan Lactate Porcine Buccal Mucosa / Caco-2 FD4 Used as a reference; less effective than ascorbate salt. nih.govresearchgate.net

This compound films possess valuable barrier and stability properties, making them suitable for applications such as food packaging and protective biomedical coverings. The salification with ascorbic acid imparts specific characteristics that distinguish these films from other chitosan-based materials.

One of the key features is their strong barrier property against ultraviolet (UV) light. bohrium.com This is attributed to the presence of the ascorbate moiety. Composite films containing a high proportion of this compound demonstrate better barrier capabilities against UV-vis light compared to films made with other polymers like methylcellulose. bohrium.comresearchgate.net This property is crucial for protecting light-sensitive contents, whether they are pharmaceuticals or food products.

Regarding moisture, the properties can be complex. While chitosan is inherently hydrophilic, the formation of this compound films can lead to a reduction in water vapor permeability compared to chitosan acetate films. researchgate.net However, like many biopolymer films, their water barrier properties may be lower than those of synthetic plastics, a factor that can be modified by creating composite materials. mdpi.com For instance, the addition of methylcellulose to this compound films can lead to a reduction in water vapor permeability as the proportion of methylcellulose increases. bohrium.com

The thermal stability of these films is also noteworthy. In composite films of this compound and methylcellulose, the maximum decomposition temperature was observed to increase as the proportion of methylcellulose increased, indicating enhanced thermal stability. bohrium.com

Interactive Table: Barrier and Stability Properties of this compound Films

Property Observation Influencing Factor Source(s)
UV-Vis Light Barrier Strong barrier properties. High proportion of this compound in the film matrix. bohrium.comresearchgate.net
Water Vapor Permeability Reduced permeability compared to chitosan acetate films. Salification with ascorbic acid.
Water Vapor Permeability Permeability decreases with increasing methylcellulose content in composite films. Addition of methylcellulose. bohrium.com
Thermal Stability Maximum decomposition temperature increases with methylcellulose content. Addition of methylcellulose. bohrium.com

Tissue Engineering Scaffolds

The ideal scaffold for tissue engineering must possess a highly porous and interconnected structure to support cell infiltration, nutrient and oxygen diffusion, and waste removal. nih.gov For chitosan-based scaffolds, including those formed from a this compound solution, the freeze-drying (lyophilization) method is a primary technique for creating this essential architecture. nih.govnih.govmdpi.com

The design principles revolve around controlling the ice crystal formation within the initial chitosan hydrogel. The polymer solution is frozen, causing the solvent (water) to phase-separate and form ice crystals, which act as a template for the pores. nih.gov Subsequent sublimation of the ice under vacuum leaves behind a porous, interconnected scaffold structure. nih.govbjmu.edu.cn The size, shape, and orientation of the pores can be precisely controlled by manipulating the freezing parameters:

Freezing Temperature: The rate of cooling significantly impacts pore size. Slower freezing rates (i.e., higher freezing temperatures, such as -20°C) allow for the growth of larger ice crystals, resulting in larger pore diameters (e.g., 200-500 μm). nih.govmdpi.com Conversely, rapid freezing at lower temperatures (e.g., -80°C or -196°C) leads to the formation of smaller ice crystals and, consequently, smaller pores (e.g., 100-250 μm). nih.govmdpi.comresearchgate.net

Freezing Time: The duration of the freezing process also affects the final pore size, as ice crystals can grow over time. nih.gov

Thermal Gradients: Applying a directional thermal gradient during freezing can produce scaffolds with aligned or oriented pores, which can be beneficial for guiding the growth of specific tissues like nerve or muscle. nih.govresearchgate.net Unidirectional freezing can create parallel microtubule structures, though it may reduce pore interconnectivity. nih.govresearchgate.net

An optimal pore size for many tissue engineering applications, particularly for bone, is in the range of 200–600 μm, which allows for cellular infiltration and neovascularization. nih.gov High interconnectivity between these pores is equally critical, as it ensures that cells can migrate throughout the scaffold and that there is sufficient transport of nutrients and waste products. researchgate.netnih.gov The goal is to create a structure that mimics the natural extracellular matrix, providing a temporary framework that supports tissue regeneration before biodegrading in concert with new tissue formation. nih.gov

Cellular Seeding, Adhesion, and Proliferation on Scaffolds (in vitro)

The success of tissue engineering scaffolds hinges on their ability to support cellular activities, including attachment, spreading, and proliferation, which are precursors to tissue formation. This compound scaffolds provide a promising substrate for these processes due to the synergistic combination of chitosan's biocompatible structure and ascorbate's bio-stimulatory effects.

Chitosan's structural similarity to glycosaminoglycans, a key component of the native extracellular matrix (ECM), makes it an inherently attractive material for cell scaffolding. researchgate.netpan.pl Its deacetylated form presents a cationic surface that facilitates initial cell adhesion through electrostatic interactions with negatively charged cell surface components. rsc.org Numerous in vitro studies have demonstrated that chitosan-based scaffolds support the attachment and proliferation of various cell types, including osteoblasts, fibroblasts, and mesenchymal stem cells. researchgate.netrsc.orgmdpi.com

The incorporation of ascorbate (ascorbic acid/Vitamin C) into the chitosan matrix further enhances the scaffold's biological functionality. Ascorbic acid is a well-known promoter of collagen synthesis, a critical protein for the structural integrity of many tissues. mdpi.com It also acts as a powerful antioxidant. researchgate.net Scaffolds can be fabricated by electrospraying an ascorbic acid-loaded chitosan solution, effectively embedding the bioactive molecule within the polymer matrix. nih.gov This creates a microenvironment that not only provides a physical support structure but also actively stimulates cells to produce their own ECM, crucial for tissue regeneration. For instance, studies have shown that human bone marrow mesenchymal stem cells cultured on chitosan-collagen composite scaffolds in a medium supplemented with ascorbic acid exhibit enhanced cell adhesion and subsequent colonization, with initial mineralization observed after 28 days. mdpi.com Similarly, chitosan-based materials have been shown to promote the adhesion and proliferation of fibroblasts, which are essential for skin and connective tissue repair. researchgate.net

The physical properties of the scaffold, such as porosity and pore size, also play a critical role. Techniques like freeze-drying are used to create interconnected porous structures that facilitate efficient cellular seeding, nutrient transport, and waste removal, all of which are vital for maintaining cell viability and fostering proliferation throughout the 3D construct. nih.gov

Table 1: In Vitro Cellular Response to Chitosan-Based Scaffolds

Cell TypeScaffold CompositionKey Findings
Human Fetal Osteoblasts (hFOB)Poly-3-hydroxybutyrate-co-3-hydroxyvalerate/Chitosan/Hydroxyapatite (B223615)Proliferation was 34.10% higher on composite scaffolds compared to scaffolds without chitosan and hydroxyapatite after 20 days. nih.gov
Human Bone Marrow Mesenchymal Stem Cells (hBMSC)Titanium alloy coated with Chitosan/Collagen I layersCoatings improved hBMSC adhesion, colonization, and matrix deposition starting from 48 hours of culture. mdpi.com
Adipose-Derived Mesenchymal Stem Cells (AdMSCs)Chitosan filmsAdMSCs formed a layer on the seeding surface, demonstrating cell attachment. scienceopen.com
Human Skin Fibroblasts (L929)Chitosan membranesChitosan scaffolds support fibroblast adhesion and proliferation. researchgate.net

Biomechanical Compatibility with Target Tissues (e.g., bone, cartilage, skin)

For a tissue engineering scaffold to be successful upon implantation, its mechanical properties must be compatible with the target tissue. It needs to provide sufficient structural support during the regeneration process while withstanding the physiological loads of its environment. The biomechanical profile of this compound scaffolds can be tailored, though pure chitosan often requires modification to meet the demands of tissues like bone and cartilage.

Pure chitosan scaffolds generally exhibit limited mechanical strength, which can be a drawback for applications in load-bearing tissues. rsc.orgresearchgate.net However, the formation of this compound itself can influence these properties. A study on silicon-chitosan-containing glycerohydrogels found that using the d-diastereomer of ascorbic acid resulted in glycerohydrogel plates with higher mechanical strength and elasticity under uniaxial stretching compared to those made with the more common l-ascorbic acid. mdpi.com Specifically, the rupture stress and relative elongation were 20–55% and 25–45% higher, respectively, for plates made with chitosan d-ascorbate. mdpi.com

To enhance mechanical robustness for specific applications, chitosan is often blended or cross-linked with other natural or synthetic polymers.

For Bone Regeneration: Bone is a mechanically demanding tissue. To match its properties, chitosan is frequently combined with ceramic components like hydroxyapatite (HA), the primary mineral component of bone. pan.plnih.gov Composite nanofibrous scaffolds of PHBV/chitosan/HA have demonstrated an ultimate tensile strength of up to 4.19 MPa, providing sufficient integrity for long-term culture of human fetal osteoblasts. nih.gov

For Cartilage Regeneration: Articular cartilage experiences significant compressive forces. Chitosan-based hydrogels are advantageous for cartilage engineering due to their structural similarity to the native ECM. rsc.orgfrontiersin.org While pure chitosan hydrogels may have a compressive modulus in the range of only 5.2–520 kPa, modifications can significantly improve this. rsc.org For example, a bioadhesive hydrogel made from catechol-functionalized chitosan exhibited a compressive modulus of approximately 195 kPa, which is suitable for cartilage defect applications. frontiersin.org

For Skin Tissue Engineering: Skin requires flexibility and moderate tensile strength. Chitosan films can be blended with other polymers to achieve these properties. Pure chitosan films have been reported with a tensile strength of around 17.9 MPa, which can be significantly improved by blending with materials like polyvinyl alcohol (PVA) or curcumin (B1669340) to enhance strength and flexibility. nih.govmdpi.com

The ascorbate component contributes to long-term biomechanical compatibility by promoting the cellular synthesis of collagen, which is a primary structural protein in bone, cartilage, and skin, thereby helping the regenerating tissue to build its own mechanical strength over time. mdpi.com

Table 2: Biomechanical Properties of Chitosan-Based Scaffolds for Different Tissues

Target TissueScaffold CompositionMechanical PropertyReported Value
BonePHBV/Chitosan/HA8Ultimate Tensile Strength4.19 ± 0.19 MPa nih.gov
CartilageCatechol-functionalized Chitosan HydrogelCompressive Modulus~195 kPa frontiersin.org
CartilageGelMA-glycol Chitosan HydrogelModulus283 kPa nih.gov
SkinPure Chitosan FilmTensile Strength17.9 ± 0.3 MPa mdpi.com
SkinChitosan/Curcumin FilmTensile Strength~35 MPa nih.gov

Bioadhesion and Mucoadhesion Properties

Bioadhesion, and more specifically mucoadhesion (adhesion to mucosal surfaces), is a critical property for advanced drug delivery systems, as it increases the residence time of the formulation at the site of absorption, thereby improving therapeutic efficacy. This compound is particularly well-suited for these applications due to its inherent chemical and physical properties.

The primary mechanism behind chitosan's mucoadhesion is the electrostatic interaction between the positively charged amino groups (-NH3+) on the chitosan backbone and the negatively charged sialic acid and sulfonic acid residues of mucin glycoproteins present on mucosal surfaces. mdpi.comnih.govmdpi.com This interaction is pH-dependent; chitosan becomes soluble and positively charged in acidic conditions (pH < 6.5), which allows for strong ionic bonding with the anionic mucus layer. mdpi.com Ascorbic acid, a weak acid, is used to dissolve chitosan, protonating its amino groups and enabling the formation of the chitosan-ascorbate complex through these ionic interactions. mdpi.com Beyond electrostatic forces, other interactions such as hydrogen bonding and hydrophobic effects also contribute to the mucoadhesive bond. nih.govmdpi.com

Formulations based on this compound have demonstrated excellent mucoadhesive capabilities in research settings. Studies developing mucoadhesive buccal films using a chitosan-ascorbate base reported an appropriate in vitro mucoadhesion force of over 15 N, a value sufficient to ensure the film remains attached to the buccal mucosa. mdpi.comresearchgate.net Furthermore, investigations comparing different chitosan salts found that this compound exhibited superior penetration-enhancing properties across both porcine buccal mucosa and Caco-2 cell monolayers when compared to chitosan hydrochloride and lactate. mdpi.comresearchgate.net This suggests that the ascorbate salt not only ensures adhesion but may also facilitate the transport of therapeutic agents across the mucosal barrier.

The versatility of this compound allows it to be formulated into various delivery systems, including films, hydrogels, and nanoparticles, for application to different mucosal sites such as the buccal, nasal, or vaginal cavities. mdpi.commdpi.com

Table 3: Mucoadhesive Properties of this compound Formulations

Formulation TypeKey Property MeasuredResult
Chitosan-Ascorbate Buccal FilmIn Vitro Mucoadhesion Force>15 N mdpi.comresearchgate.net
Chitosan-Ascorbate Buccal FilmBreaking Hardness>14 N mdpi.comresearchgate.net
This compound SolutionPenetration EnhancementBetter than chitosan hydrochloride and lactate salts on porcine buccal mucosa and Caco-2 cells. mdpi.comresearchgate.net

Biomedical Engineering and Biotechnological Applications of Chitosan Ascorbate

Advanced Drug Delivery Systems (excluding human clinical outcomes)

Chitosan (B1678972) ascorbate (B8700270) has emerged as a versatile polymer for the development of sophisticated drug delivery systems. Its unique physicochemical properties, including enhanced aqueous solubility compared to unmodified chitosan, mucoadhesiveness, and inherent biocompatibility, make it a prime candidate for formulating systems that can offer sustained and controlled release of therapeutic agents. These systems are designed to improve the efficacy of treatments by maintaining drug concentrations within a therapeutic window and delivering a wide array of therapeutic molecules to their target sites.

Sustained and Controlled Release Formulations

The structure of chitosan ascorbate allows for its use in creating matrices that can control the diffusion and release of incorporated drugs over an extended period. This is crucial for improving the therapeutic profile of drugs that would otherwise require frequent administration. The polymer's ability to form gels and films makes it suitable for various formulations designed for controlled release.

Research has focused on optimizing this compound-based formulations to achieve specific release kinetics. For instance, in the development of mucoadhesive buccal films for the delivery of captopril, a drug used for hypertension, the concentrations of chitosan, ascorbic acid, and a plasticizer (glycerol) were meticulously adjusted. mdpi.comnih.gov The goal was to create a film with appropriate mechanical strength and mucoadhesion that could provide a controlled release profile. mdpi.comnih.gov The interaction between the components, particularly the formation of hydrogen bonds, plays a crucial role in the integrity of the film and the subsequent release of the drug. mdpi.comnih.gov Studies have shown that such formulations can be engineered to release the active pharmaceutical ingredient (API) in a predictable manner, which is a hallmark of a controlled release system. nih.govelsevierpure.com The release mechanism is often governed by Fickian or non-Fickian diffusion, depending on the formulation's composition and structure. nih.gov

Table 1: Optimized Formulation for a this compound-Based Buccal Film

Component Optimized Concentration (%)
Chitosan (CHI) 1.4
Ascorbic Acid (AA) 2.5
Glycerol (B35011) 0.3

Data derived from studies on buccal delivery systems for captopril. mdpi.comnih.gov

Carrier Systems for Diverse Therapeutic Agents

This compound is not limited to a single class of drugs; its chemical nature allows it to be a carrier for a wide range of therapeutic agents. This includes small molecule drugs, peptides, proteins, and antibiotics. mdpi.comnih.gov The cationic nature of chitosan facilitates interaction with and encapsulation of various molecules. The formulation of this compound into nanoparticles (NPs) has been a particularly fruitful area of research.

These nanoparticles can be loaded with drugs and are designed to enhance the drug's stability and solubility. For example, this compound nanoparticles have been developed for the delivery of amoxicillin trihydrate, an antibiotic. mdpi.comnih.gov The process often involves ionotropic gelation with a cross-linking agent like pentasodium tripolyphosphate (TPP). mdpi.comnih.gov The ratio of this compound to the cross-linker and the drug is a critical parameter that influences the nanoparticle's size, stability, and drug-loading capacity. mdpi.comnih.gov Research has demonstrated that these nanoparticle systems can effectively encapsulate drugs and exhibit desirable properties such as mucoadhesion and antimicrobial activity, which are beneficial for localized drug delivery. mdpi.comnih.gov

Table 2: Characteristics of this compound Nanoparticles for Amoxicillin Delivery

Formulation Parameter Influence on Nanoparticle Properties
CSA:TPP Weight Ratio Affects particle size and production yield
CSA:AX Weight Ratio Influences association efficiency and loading capacity

CSA: this compound; TPP: Pentasodium Tripolyphosphate; AX: Amoxicillin Trihydrate. mdpi.comnih.gov

Gene Delivery Vehicles

Beyond conventional drug delivery, this compound is being explored as a non-viral vector for gene therapy. The primary challenge in gene therapy is the safe and efficient delivery of genetic material (DNA or RNA) into target cells. Viral vectors, while efficient, pose safety concerns. Chitosan-based systems, including this compound, offer a potentially safer alternative due to their biocompatibility and low immunogenicity. nih.gov

DNA/RNA Complexation and Protection

A key requirement for a gene vector is its ability to bind and protect nucleic acids from degradation by nucleases in the extracellular and intracellular environments. The cationic nature of chitosan at physiological pH allows it to electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov This interaction leads to the spontaneous formation of condensed, nanoparticle-sized complexes known as polyplexes. nih.govresearchgate.net

The formation of these polyplexes effectively shields the genetic material from enzymatic degradation. nih.govnih.gov The stability and characteristics of these complexes, such as size and surface charge (zeta potential), are influenced by factors like the molecular weight of the chitosan, the ratio of chitosan's amine groups to the phosphate groups of the nucleic acid (N/P ratio), and the pH of the medium. mdpi.comtandfonline.com Proper complexation is essential not only for protection but also for facilitating cellular uptake.

Transfection Efficiency in Cellular Models (in vitro)

The ultimate goal of a gene delivery vehicle is to successfully introduce the genetic material into the cell, leading to the expression of the desired gene (transfection). The efficiency of this process is a critical measure of the vector's performance. This compound-based vectors have been evaluated in various in vitro cellular models to assess their transfection efficiency.

Studies have shown that chitosan nanoparticles can mediate gene transfection in a variety of cell lines, including HEK293 (human embryonic kidney cells) and U-87 (brain cancer cells). mdpi.com The transfection efficiency is highly dependent on the formulation and cell type. researchgate.net For instance, in U-87 cells, chitosan nanoparticles have demonstrated a transfection efficiency of 53% as measured by fluorescent-activated cell sorting (FACS), which was higher than some commercially available chemical transfection reagents. mdpi.com The N/P ratio is a critical parameter, with higher ratios often leading to improved DNA binding and higher transfection efficiency, as observed in studies with primary fibroblast cells. nih.gov However, excessively stable complexes formed with high molecular weight chitosan can sometimes hinder the release of the DNA within the cell, thereby reducing transfection efficiency. mdpi.comtandfonline.com

Table 3: In Vitro Transfection Efficiency of Chitosan-Based Nanoparticles in Different Cell Lines

Cell Line Transfection Efficiency (%) Method of Measurement
U-87 MG 53 FACS
HEK293 21 FACS
COS@2-AuNP in HEK-293 60 β-galactosidase activity / GFP expression

Data from studies on chitosan and chitosan oligosaccharide-gold nanoparticles. mdpi.comnih.gov

Endosomal Escape Mechanisms and Intracellular Fate

After being taken up by the cell, typically through endocytosis, the this compound/nucleic acid polyplexes are enclosed within vesicles called endosomes. For the genetic material to reach the cytoplasm (for RNA) or the nucleus (for DNA) and become functional, it must escape from these endosomes. This is a major barrier to efficient gene delivery. researchgate.net

Chitosan-based vectors are thought to facilitate endosomal escape primarily through the "proton sponge" effect. researchgate.netresearchgate.net The amine groups on the chitosan polymer have a pKa in the physiological range. As the endosome matures, its internal pH drops due to the action of proton pumps on its membrane. The chitosan amine groups become protonated by sequestering these protons, which acts as a buffer against acidification. researchgate.netmonash.edu This influx of protons is followed by a passive influx of chloride ions and water to maintain charge neutrality and osmotic balance. The continuous influx leads to osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm. researchgate.netresearchgate.net Once in the cytoplasm, the polyplex must then dissociate to release the nucleic acid, allowing it to perform its function. researchgate.net The intracellular fate is thus a multi-step process involving cellular uptake, endosomal escape, and finally, release of the genetic cargo.

Regenerative Medicine and Tissue Engineering (focused on mechanisms and pre-clinical studies)

The unique properties of this compound make it a promising candidate for various applications in regenerative medicine and tissue engineering. Research in these areas has primarily focused on its role in accelerating wound healing, its potential for bone and cartilage regeneration, and its use in the development of artificial skin substitutes.

Wound Healing Acceleration Mechanisms (e.g., re-epithelialization, collagen synthesis, angiogenesis in animal models)

This compound has been investigated for its capacity to accelerate wound healing through multiple mechanisms. The presence of ascorbate is crucial for the synthesis of collagen, a primary component of the extracellular matrix that provides structural support to tissues. Chitosan itself can facilitate cell growth and proliferation, as well as organize the deposition of collagen, creating a supportive scaffold for tissue regeneration koreascience.kr.

Studies on chitosan-based biomaterials have demonstrated their ability to promote neovascularization and angiogenesis, which are critical processes for accelerated wound healing nih.gov. In animal models, chitosan-derived hydrogels have been shown to enhance angiogenesis and speed up the healing of full-thickness skin wounds nih.govresearchgate.net. The combination of collagen and chitosan has been observed to act as a supportive scaffold for cells that produce growth factors, leading to faster tissue organization and regeneration koreascience.kr. Furthermore, chitosan-based scaffolds can stimulate the proliferation and migration of keratinocytes and vascular cells, processes that are augmented by the moist environment created by hydrogels, which is conducive to cell migration and tissue regeneration explorationpub.com. This environment is essential for re-epithelialization, the process of the epithelium resurfacing a wound.

Bone and Cartilage Regeneration Potential (in vitro and animal studies)

The potential of this compound in bone and cartilage regeneration is an active area of preclinical research. Chitosan's structural similarity to glycosaminoglycans, a key component of the extracellular matrix in bone, makes it a suitable material for bone tissue engineering nih.gov. In vitro studies have shown that chitosan can promote the adhesion and proliferation of osteoblasts and mesenchymal stem cells frontiersin.org. Furthermore, chitosan scaffolds have been found to significantly promote the in vitro expression of osteoblast-related genes such as RUNX2, OSX, COL1, ALP, and OPN by human periodontal ligament cells nih.gov. Animal models have confirmed these in vitro findings, with chitosan scaffolds demonstrating the ability to promote in vivo bone regeneration in calvarial defects nih.govmdpi.com.

For cartilage regeneration, chitosan is considered a promising polymer for designing scaffolds due to its ability to promote the expression of cartilage matrix components and reduce the production of inflammatory and catabolic mediators by chondrocytes in vitro researchgate.net. In animal models, chitosan hydrogels have been shown to prevent cartilage degradation and synovial membrane inflammation in rabbits with induced osteoarthritis researchgate.net. Furthermore, in vivo studies have demonstrated that chitosan scaffolds can support the formation of hyaline-like cartilage nih.gov. The combination of chitosan with ascorbic acid, known for its role in collagen synthesis, is hypothesized to further enhance these regenerative properties. A study on a chitosan complex with L-ascorbic acid 2-phosphate magnesium (a stable derivative of Vitamin C) and β-tricalcium phosphate showed promise as a biomaterial for bone regeneration mdpi.com.

Below is a table summarizing key findings from preclinical studies on chitosan-based materials for bone and cartilage regeneration:

Application AreaKey Findings from Preclinical Studies
Bone Regeneration - Chitosan promotes adhesion and proliferation of osteoblasts and mesenchymal stem cells in vitro. frontiersin.org- Chitosan scaffolds upregulate the expression of key osteogenic genes in vitro. nih.gov- In vivo studies in animal models show significant bone regeneration in defects treated with chitosan scaffolds. nih.govmdpi.com
Cartilage Regeneration - Chitosan promotes the expression of cartilage matrix components and reduces inflammatory mediators in vitro. researchgate.net- Chitosan hydrogels prevent cartilage degradation and inflammation in animal models of osteoarthritis. researchgate.net- In vivo studies demonstrate the formation of hyaline-like cartilage with chitosan scaffolds. nih.gov

Development of Artificial Skin Substitutes and Dermal Grafts (pre-clinical)

In the realm of dermal and epidermal substitutes, this compound, often in the form of vitamin C-enriched chitosan films, has shown significant promise in preclinical evaluations. These biomaterials are designed to support the adhesion and growth of human skin fibroblasts and keratinocytes nih.govnih.gov. A notable mechanism of action is the ability of these films to modulate the wound environment by slightly increasing the production of platelet-derived growth factor-BB (PDGF-BB) and reducing the secretion of transforming growth factor-beta 1 (TGF-β1), which is often present at elevated levels in chronic wounds nih.govnih.gov.

A study focusing on a vitamin C-enriched chitosan/agarose film highlighted its potential as a cellular dermal, epidermal, or dermo-epidermal graft that can be pre-seeded with human skin cells for the treatment of chronic wounds nih.govnih.govnih.gov. While the addition of vitamin C was found to not significantly improve the biological properties of the biomaterial due to a burst release profile, the underlying chitosan/agarose film itself demonstrated great potential nih.govnih.gov. The slightly acidic pH of these films is also known to support skin regeneration nih.gov. The development of such artificial skin substitutes and dermal grafts holds promise for improving the management of severe skin injuries and chronic wounds.

Food Science and Agricultural Applications

Beyond biomedical engineering, this compound has practical applications in food science and agriculture, primarily leveraging its antioxidant and antimicrobial properties.

Food Preservation and Packaging Technologies

This compound is utilized in the development of edible films and coatings for food preservation. The incorporation of ascorbate into a chitosan matrix significantly enhances the antioxidant properties of the film, including its scavenging activity against free radicals nih.govacs.org. These films can act as a protective barrier, reducing moisture and weight loss, retarding lipid oxidation, and preserving the firmness of food products researchgate.net.

The mechanism of action involves the interaction between the positively charged chitosan molecules and negatively charged microbial cell membranes, which inhibits the growth of spoilage microorganisms researchgate.net. Furthermore, these coatings can create a modified atmosphere around perishable products, reducing respiration and transpiration rates and thereby retarding the ripening process researchgate.net. Research has shown that this compound films exhibit improved physical properties compared to chitosan acetate (B1210297) films, including better color, opacity, and water solubility, while having decreased water content and water vapor permeability acs.org. These characteristics make this compound films a promising green material for active food packaging.

The following table details the enhanced properties of this compound films for food packaging:

PropertyEnhancement with AscorbateMechanism/Benefit
Antioxidant Activity Increased scavenging of DPPH radicals and reducing power. nih.govacs.orgProtects food from oxidative degradation, extending shelf life.
UV-Visible Light Blocking Improved capacity to block light. acs.orgPrevents light-induced degradation and oxidation of food components.
Physical Properties Improved color, chroma, and opacity; decreased water content and permeability. acs.orgEnhances the protective barrier of the packaging and its aesthetic qualities.
Antimicrobial Action Inhibition of a broad spectrum of spoilage microorganisms. researchgate.netPrevents microbial contamination and spoilage.

Plant Growth Promotion and Disease Resistance Enhancement

In agriculture, chitosan is recognized for its ability to act as a plant growth promoter and an elicitor of disease resistance mdpi.comresearchgate.net. While research specifically on this compound is emerging, the application of chitosan in conjunction with ascorbic acid has shown positive effects. Foliar treatment of tomato crops under salt stress with chitosan solutions prepared with ascorbic acid was found to increase the production of certain metabolites and osmolytes, aiding in the reactivation of their development frontiersin.orgfrontiersin.orgmdpi.com.

The mechanisms behind chitosan's beneficial effects on plants are multifaceted. It can influence various physiological processes, including nutrient uptake, cell division, and cell elongation mdpi.comresearchgate.net. As a disease suppressor, chitosan can trigger the plant's natural defense responses, leading to systemic acquired resistance against a wide range of pathogens mdpi.comnih.gov. It has been shown to be effective against fungal, bacterial, and viral plant diseases mdpi.com. The application of chitosan can lead to the synthesis of protective secondary metabolites like polyphenolics, flavonoids, and phytoalexins mdpi.com.

Computational Chemistry and in Silico Modeling of Chitosan Ascorbate

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For chitosan (B1678972) ascorbate (B8700270), MD simulations provide a window into the dynamic interactions between the chitosan polymer chain and ascorbate molecules, revealing information about the stability and conformational changes of the complex.

Studies on related systems, such as carboxymethyl chitosan (a chitosan derivative) and vitamin C (ascorbic acid), utilize MD simulations to explain the stability of their complexes. aip.orgresearchgate.net These simulations show that the binding energy between the polymer and the vitamin affects the complex's stability. aip.orgresearchgate.net For instance, research on carboxymethyl chitosan trimers and vitamin C showed strong interaction energies, indicating the formation of stable complexes held together by medium-strength hydrogen bonds. aip.org The simulations, run over periods such as 50 nanoseconds, track conformational changes, binding free energy, and root-mean-square deviation (RMSD) to determine the stability of the complex. aip.org The length of the polymer chain has been identified as a factor, with longer chains generally forming more stable complexes with lower energy values. aip.org

These computational models can explain encapsulation processes and controlled-release mechanisms by detailing the intermolecular forces at play, which primarily include hydrogen bonds and electrostatic interactions between the protonated amino groups of chitosan and the functional groups of ascorbic acid. aip.orgresearchgate.net

Complex (Carboxymethyl Chitosan Derivative)Binding Energy (kcal/mol)Reference
N_CMC_3...Vitamin C-3.36 aip.org
O_CMC_5...Vitamin C-3.15 aip.org
N,O-CMCs-3...Vitamin C-13.82 (kJ/mol) aip.org

Note: The table presents data for carboxymethyl chitosan, a derivative of chitosan, as a model for understanding the types of interactions and energy values involved. 1 kcal/mol = 4.184 kJ/mol.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and bonding mechanisms within the chitosan ascorbate complex at the atomic level. These calculations provide precise insights into how and why chitosan and ascorbic acid interact.

Theoretical studies using DFT have been performed to understand the interaction between chitosan and ascorbic acid (AA). aip.orgresearchgate.net These calculations show that the formation of the complex occurs through a donor-acceptor interaction, which is energetically favorable. aip.orgresearchgate.net The primary interaction is the formation of a donor-acceptor bond between the amino groups (-NH2) on the chitosan monomer and the enol group of ascorbic acid. aip.orgresearchgate.net

DFT calculations at the B3LYP/6-31++G(d,p) level of theory have quantified the interaction energies. researchgate.net For the chitosan-ascorbic acid (CS-AA) pair, the interaction energy has been calculated to be -68.76 kcal/mol, indicating a very stable complex. aip.org The introduction of an aqueous phase in the simulations leads to a decrease in this interaction energy. aip.orgresearchgate.net These studies help elucidate the reaction kinetics, where the reaction order with respect to ascorbic acid concentration is higher than that for chitosan. aip.orgresearchgate.net

Furthermore, DFT-based descriptors for the chitosan molecule itself help in understanding its inherent reactivity. cellulosechemtechnol.ro Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, and hardness are calculated to predict the reactive behavior of the polymer. cellulosechemtechnol.ro For chitosan, the HOMO-LUMO gap is around 7.45 eV, which indicates that charge transfer can readily occur within the molecule, contributing to its reactivity. cellulosechemtechnol.ro

Interacting PairInteraction Energy (kcal/mol)Computational MethodKey FindingReference
Chitosan - Ascorbic Acid (CS-AA)-68.76DFTStrong donor-acceptor interaction between chitosan's amino group and ascorbic acid's enol group. aip.org
Chitosan - Ascorbic Acid (CS-AА) in aqueous phase-6.82DFTInteraction energy drops significantly in the aqueous phase. researchgate.net
Reactivity Descriptor (Chitosan Dimer)Calculated Value (eV)SignificanceReference
EHOMO-6.35Energy of the highest occupied molecular orbital. cellulosechemtechnol.ro
ELUMO1.10Energy of the lowest unoccupied molecular orbital. cellulosechemtechnol.ro
Energy Gap (Eg)7.45Indicates molecular stability and reactivity. cellulosechemtechnol.ro
Chemical Potential (µo)-2.62Negative value indicates stability. cellulosechemtechnol.ro
Hardness (η)3.72Measures resistance to change in electron distribution. cellulosechemtechnol.ro

Docking Studies with Biological Macromolecules and Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to investigate its interaction with biological macromolecules, such as proteins and enzymes, to predict and explain its biological effects.

In silico docking studies have been performed to analyze the interactions within a chitosan-ascorbic acid-papain system. vsu.ru Papain, a proteolytic enzyme, was used as the biological target. The goal of such studies is to understand how the presence of this compound might affect the enzyme's activity and stability. vsu.ru Using software like Autodock Vina, researchers can perform flexible molecular docking to model the binding of chitosan and ascorbic acid to the three-dimensional structure of the papain enzyme (PDB ID: 9PAP). vsu.ru

These simulations can reveal the specific binding sites and the types of interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. For the papain system, docking helps explain the preserved or even enhanced activity of the enzyme when associated with this compound nanoparticles. vsu.ru The proximity of ascorbic acid, a reducing agent, to the enzyme's active site, as predicted by docking, supports the hypothesis that it has a protective effect on the sulfhydryl group essential for papain's catalytic activity. vsu.ru Such studies are invaluable for designing drug delivery systems where this compound acts as a carrier for a therapeutic protein, ensuring the protein remains active. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) are methodologies used to understand how the chemical structure of a compound influences its biological activity or physicochemical properties. mdpi.com While specific, comprehensive QSAR/QSPR models for this compound are not widely published, foundational research provides the necessary data to develop them.

The core principle of SAR/QSPR lies in correlating molecular descriptors (physicochemical properties derived from the structure) with an observed activity or property. plos.org For this compound, a key structural variable is the degree of substitution or the molar ratio of ascorbic acid to the chitosan monomer units. Research has shown that varying this ratio leads to chitosan ascorbates with different properties. nih.gov

For example, a study that synthesized chitosan ascorbates with various molar ratios of chitosan to ascorbic acid found a direct link between this structural parameter and the resulting antioxidant activity. nih.gov The scavenging activity against the DPPH radical was significantly enhanced with the incorporation of ascorbate into the chitosan matrix. nih.gov Specifically, formulations labeled Cs2Vc8 and Cs2Vc6, corresponding to specific molar ratios, exhibited the strongest antioxidant capacities. nih.gov

This type of data is the first step in building a QSAR model. By calculating various molecular descriptors for each this compound variant (e.g., charge distribution, molecular weight, number of hydrogen bond donors/acceptors) and correlating them with the measured antioxidant activity (e.g., EC50 values), a mathematical model could be constructed. Such a model would allow for the prediction of the antioxidant activity of new, unsynthesized this compound derivatives, thereby guiding the design of materials with optimized properties for applications in food packaging or biomedicine. plos.orgnih.gov

This compound FormulationMolar Ratio (Chitosan:Ascorbic Acid)Observed Antioxidant Activity (DPPH Radical Scavenging)Reference
Cs2Vc8Not specified, but a high ascorbate ratioStrongest scavenging capacity (EC50 < 0.025 mg/mL) nih.gov
Cs2Vc6Not specified, but a high ascorbate ratioStrongest scavenging capacity (EC50 < 0.025 mg/mL) nih.gov
Chitosan Acetate (B1210297) (Control)N/AWeaker scavenging capacity nih.gov

Challenges, Opportunities, and Future Perspectives in Chitosan Ascorbate Research

Strategies for Enhancing Biostability and Modulating Degradation Rates

The biostability and degradation rate of chitosan (B1678972) ascorbate (B8700270) are critical factors influencing its performance in various applications, particularly in drug delivery and tissue engineering. Chitosan itself is biodegradable, primarily through enzymatic cleavage by lysozyme, chitinases, and bacteria. mdpi.com The degradation of chitosan can also be influenced by factors such as pH, temperature, and the presence of ions. researchgate.netrsc.org

Research has explored various strategies to modulate the degradation rate of chitosan and, by extension, chitosan ascorbate. Chemical modifications of chitosan can alter its susceptibility to enzymatic degradation. For instance, the degree of deacetylation of chitosan significantly impacts its degradation rate. Physical modifications, such as the formation of nanoparticles or hydrogels, can also influence degradation kinetics. researchgate.netnih.govresearchgate.net

Specifically concerning this compound, studies investigating the degradation of chitosan by ascorbate radical (Asc•-) have shown that this process can lead to structural changes in chitosan, affecting its crystallinity and thermal stability. nih.gov This suggests that the interaction with ascorbic acid can inherently influence the degradation profile of the resulting salt. Modulating the ratio of chitosan to ascorbic acid during synthesis could be a strategy to control the degradation rate of CA. researchgate.net Furthermore, the incorporation of other materials, such as bioceramics like beta-tricalcium phosphate (B84403) (β-TCP), into chitosan-based systems has been shown to mitigate the rapid degradation of the ceramic component, suggesting potential for controlled release in CA composites. mdpi.com

Future strategies for enhancing the biostability and modulating the degradation of CA could involve:

Exploring different synthesis methods and reaction conditions to control the salt formation and its impact on the chitosan structure.

Developing composite materials by incorporating reinforcing agents or other polymers to tune mechanical properties and degradation.

Surface modifications of CA particles or structures to alter enzymatic recognition and degradation pathways.

Utilizing crosslinking techniques, while carefully considering their potential impact on biocompatibility and the release of ascorbic acid.

Rational Design Principles for Tailored this compound Properties

Rational design plays a crucial role in tailoring the properties of this compound for specific applications. This involves a deliberate approach to synthesis and formulation, considering the desired physicochemical and biological characteristics. The properties of CA are influenced by factors such as the molecular weight and deacetylation degree of the parent chitosan, the ratio of chitosan to ascorbic acid, and the method of complex formation. researchgate.netnih.gov

For example, the formation of this compound nanoparticles through ionic gelation is influenced by the ratio and concentration of components and the solution pH. researchgate.net The molecular weight of chitosan has been shown to affect the loading content of ascorbic acid in nanoparticles. nih.gov

Rational design principles for CA could focus on:

Controlling stoichiometry: Precisely controlling the molar ratio of chitosan repeating units to ascorbic acid during synthesis to influence the degree of salification and the resulting charge density and solubility.

Molecular weight selection: Utilizing chitosans of specific molecular weights to tune properties like viscosity, gelling ability, and degradation rate.

Morphology control: Designing synthesis methods to produce CA in desired forms, such as nanoparticles, microparticles, films, or hydrogels, each offering unique properties and application potential. researchgate.netresearchgate.net

Structural modifications: Exploring chemical modifications of the chitosan backbone or the ascorbic acid moiety within the salt to introduce new functionalities or enhance existing ones, while preserving the core CA structure.

Integration with other materials: Rationally designing composite materials where CA is combined with other polymers, ceramics, or bioactive molecules to achieve synergistic properties. nih.govmdpi.com

Applying Quality by Design (QbD) principles, commonly used in pharmaceutical development, can be beneficial in the rational design and optimization of this compound formulations. mdpi.com

Integration with Advanced Manufacturing Technologies (e.g., 3D Bioprinting)

The integration of this compound with advanced manufacturing technologies, such as 3D bioprinting, presents significant opportunities for creating complex, customized structures for biomedical applications, particularly in tissue engineering and regenerative medicine. rsc.orgmdpi.com 3D printing allows for precise control over the architecture, porosity, and pore size of scaffolds, which are crucial for cell infiltration, nutrient transport, and tissue regeneration. mdpi.com

Chitosan-based materials have been explored as bioinks for 3D printing due to their biocompatibility and ability to form hydrogels. rsc.orgnih.gov The incorporation of ascorbic acid into chitosan bioinks could offer additional benefits, such as providing an antioxidant environment and potentially supporting cell viability and differentiation, given vitamin C's role as a cofactor in collagen synthesis. mdpi.comnih.gov

Challenges in 3D printing with chitosan-based bioinks often relate to achieving suitable rheological properties for printing and maintaining structural integrity post-printing. nih.govresearchgate.net Strategies to address these challenges for CA bioinks could include:

Optimizing the concentration and molecular weight of this compound.

Incorporating rheology modifiers or co-polymers.

Developing suitable crosslinking methods that are compatible with the presence of ascorbic acid and any encapsulated cells.

Exploring different 3D printing techniques, such as extrusion-based printing or digital light processing (DLP), and optimizing printing parameters. nih.govresearchgate.net

Research is ongoing to develop high-performance 3D-printable inks based on chitosan and its derivatives. nih.govresearchgate.net The integration of CA into these efforts could lead to the fabrication of antioxidant and potentially pro-regenerative scaffolds for various tissue engineering applications.

Development of Standardized In Vitro and In Vivo (animal) Evaluation Protocols

Standardized in vitro and in vivo evaluation protocols are essential for the systematic assessment of this compound's properties, performance, and safety for biomedical applications. While in vitro tests offer reproducibility and predictability, in vivo studies are necessary to fully capture the complex biological interactions. nih.gov

Current research on chitosan and its derivatives utilizes a range of evaluation methods. In vitro assessments often include:

Cytocompatibility: Evaluating the effect of the material on cell viability, proliferation, and morphology using assays like MTT. nih.govresearchgate.netmdpi.com

Antioxidant activity: Measuring the ability to scavenge free radicals using assays such as DPPH, ABTS, and FRAP. researchgate.netnih.govacs.orgplos.org

Degradation studies: Assessing the material's breakdown in simulated physiological environments or in the presence of enzymes. nih.gov

Mechanical properties: Evaluating tensile strength, elasticity, and hardness, particularly for films and scaffolds. mdpi.comresearchgate.netnih.gov

Swelling behavior and water uptake: Important for hydrogels and films. acs.org

Drug release kinetics: If CA is used as a drug carrier. researchgate.net

In vivo evaluation typically involves animal models to assess:

Biocompatibility and tissue response: Implanting the material and observing local and systemic reactions. mdpi.com

Biodegradation: Monitoring the material's breakdown and clearance over time. nih.govrsc.org

Efficacy in specific applications: For example, evaluating wound healing in animal models or bone regeneration in defect models. nih.govmdpi.comresearchgate.net

Pharmacokinetics and biodistribution: If CA is used for drug delivery. researchgate.net

Developing standardized protocols for CA specifically would involve defining:

Consistent synthesis and characterization methods: Ensuring reproducibility of the material being tested.

Relevant in vitro models: Selecting cell lines and conditions that mimic the target application environment.

Appropriate animal models: Choosing species and experimental designs that are predictive of human outcomes. plos.org

Standardized endpoints and assessment criteria: Ensuring consistent measurement and interpretation of results across different studies.

The use of established guidelines, such as those from the OARSI for histological assessment in animal studies, can contribute to standardization. plos.org

Exploration of Synergistic Effects with Other Bioactive Compounds

This compound's properties can be further enhanced by exploring synergistic effects with other bioactive compounds. The combination of chitosan with various active ingredients has shown improved properties in different applications. researchgate.net Ascorbic acid itself is known to exhibit synergistic antioxidant effects when combined with other antioxidants like vitamin E. nih.gov

Research has demonstrated the potential for synergistic effects in chitosan-based systems incorporating ascorbic acid:

A study on chitosan-alginate composite hydrogels enriched with ascorbic acid and alpha-tocopherol (B171835) showed a synergistic effect on the behavior of mesenchymal stem cells under hypoxic conditions, relevant for wound healing. nih.gov

Combinations of chitosan with ascorbic acid have been reported to improve the antimicrobial properties of coatings. researchgate.net

this compound nanoparticles loaded with other therapeutic agents, such as cisplatin, are being investigated for enhanced efficacy and reduced toxicity, suggesting potential synergistic therapeutic effects. researchgate.net

Future research should focus on systematically investigating the synergistic potential of CA with a range of bioactive molecules, including:

Other antioxidants to enhance radical scavenging capacity. nih.gov

Growth factors or peptides to promote specific cellular responses, such as proliferation, differentiation, or tissue regeneration. mdpi.comnih.gov

Antimicrobial agents to broaden or enhance the spectrum of activity. mdpi.comresearchgate.net

Anti-inflammatory compounds to modulate immune responses. nih.gov

Understanding the mechanisms behind these synergistic interactions is crucial for the rational design of multi-component systems based on this compound.

Bridging Fundamental Research to Pre-clinical Translation and Biomedical Innovation

Bridging the gap between fundamental research on this compound and its pre-clinical translation into biomedical innovations is a critical step towards realizing its therapeutic potential. While significant progress has been made in understanding the basic properties and potential applications of CA, moving from laboratory studies to clinically relevant solutions requires a concerted effort.

Key aspects of this translation process include:

Scalable and cost-effective synthesis: Developing methods for producing high-quality this compound in larger quantities under Good Manufacturing Practice (GMP) guidelines.

Comprehensive pre-clinical studies: Conducting rigorous in vitro and in vivo studies to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of CA-based formulations in relevant disease models. researchgate.netmdpi.comresearchgate.net

Addressing regulatory requirements: Navigating the complex regulatory pathways for biomaterials and drug delivery systems.

Developing standardized manufacturing processes: Ensuring consistency and quality of the final biomedical product.

Exploring specific clinical applications: Focusing research efforts on areas where CA's unique properties offer a significant advantage, such as wound healing, tissue engineering, or targeted drug delivery. mdpi.comnih.gov

The development of chitosan-based nanoparticles for drug delivery, including those incorporating vitamin C, highlights the potential for translation into clinical applications. mdpi.comresearchgate.netresearchgate.net The use of CA in mucoadhesive films for drug delivery also represents a step towards practical application. mdpi.com

Future perspectives involve fostering collaborations between academic researchers, industry partners, and regulatory bodies to accelerate the translation of this compound research into innovative biomedical products that can benefit patients.

Q & A

Q. What are the key elements of a reproducible experimental protocol for this compound synthesis?

  • Checklist :
  • Raw material specifications (chitosan DD, ascorbate purity)
  • Reaction conditions (pH, temperature, stirring rate)
  • Purification steps (dialysis membrane MW cutoff, solvent volumes)
  • Storage parameters (lyophilization vs. aqueous suspension)
    Reference IMRAD reporting standards for clarity .

Data Presentation and Reproducibility

Q. How should conflicting spectral data (e.g., FTIR peak shifts) be interpreted in this compound studies?

  • Answer : Compare spectra with reference standards and computational simulations (e.g., DFT calculations). Use peak deconvolution software to resolve overlapping bands (e.g., amine vs. hydroxyl groups). Report baseline correction methods to enhance transparency .

Q. What bioinformatics tools are suitable for analyzing omics data in this compound’s biological interactions?

  • Answer : For transcriptomics, use DESeq2 for differential expression analysis and KEGG/GO enrichment for pathway mapping. Metabolomics data benefit from XCMS Online for peak alignment and MetaboAnalyst for multivariate analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.